nirA protein
Description
Properties
CAS No. |
144590-66-9 |
|---|---|
Molecular Formula |
C22H42O10S |
Synonyms |
nirA protein |
Origin of Product |
United States |
Classification and Nomenclature of Nira Protein
Homologous Proteins and Functional Divergence
Proteins denoted as NirA in different organisms are considered homologous, implying a shared evolutionary ancestry. However, through evolutionary processes, these proteins have undergone significant functional divergence, adapting to perform distinct roles within their respective cellular environments. This divergence is evident in their molecular mechanisms, cellular localization, and the metabolic pathways they influence.
Interactive Table 1: Examples of NirA Protein Homologs and Their Organismal Distribution
| Organism Type | Example Organism | Primary Function | Key Characteristics | UniProt ID(s) |
| Fungi | Aspergillus nidulans | Transcriptional Activator | GAL4-type zinc finger protein, regulates nitrate (B79036) assimilation genes | P28348 tamu.edugenome.jp |
| Bacteria/Cyanobacteria | Leptolyngbya laminosa | Ferredoxin-Nitrite Reductase | Involved in nitrate assimilation, contains Fe-S clusters and siroheme (B1205354) | Q51879 uniprot.org |
| Bacteria/Cyanobacteria | Synechocystis sp. PCC 6803 | Ferredoxin-Nitrite Reductase | Part of nitrate assimilation operon, interacts with NirB | Q55366 uniprot.org |
| Mycobacteria | Mycobacterium tuberculosis | Sulfite (B76179) Reductase (SirA) | Involved in sulfur metabolism, contains Fe-S cluster and siroheme, covalent Cys-Tyr bond | P9WJ03 rcsb.orgepfl.ch |
Transcriptional Activators (e.g., Fungal NirA)
In filamentous fungi, such as Aspergillus nidulans, the protein encoded by the nirA gene functions as a pathway-specific transcriptional activator crucial for the regulation of nitrate assimilation genes. This fungal NirA is characterized as a GAL4-type zinc finger protein tamu.edunih.govnih.gov. It plays a key role in inducing the expression of genes required for the uptake and reduction of nitrate and nitrite (B80452) when these nitrogen sources are available and preferred nitrogen sources like ammonium (B1175870) are scarce frontiersin.orgresearchgate.netplos.org. Research has shown that fungal NirA interacts synergistically with the global nitrogen regulator AreA to achieve full transcriptional activation frontiersin.orgresearchgate.netplos.orgmdpi.com. The nuclear accumulation and activity of Aspergillus nidulans NirA are regulated, involving the disruption of interaction with the exportin KapK/CRM1 in the presence of nitrate plos.org. The protein contains a putative double-stranded DNA-binding domain with six cysteine residues characteristic of the GAL4 family, as well as acidic and proline-rich regions nih.govnih.gov.
Nitrite Reductases (e.g., Bacterial/Cyanobacterial NirA)
In contrast to its role in fungi, NirA in many bacteria and cyanobacteria functions as an enzyme, specifically a ferredoxin-dependent nitrite reductase. This enzyme catalyzes the reduction of nitrite to ammonia, a crucial step in assimilatory nitrate reduction uniprot.orgnih.govresearchgate.netasm.orgnih.govgenome.jp. Examples include NirA from Leptolyngbya laminosa and Synechocystis sp. PCC 6803 uniprot.orguniprot.org. These bacterial and cyanobacterial NirA proteins are typically part of larger operons involved in nitrate assimilation, often including genes for nitrate reductase and nitrate/nitrite transporters researchgate.netasm.orgnih.gov. Studies in Anabaena sp. strain PCC 7120 indicate that the nitrite reductase protein NirA requires interaction with other proteins, such as NirB, for maximum activity researchgate.netasm.orgnih.gov. While the primary function is nitrite reduction, some bacterial NirA homologs, like in Pseudomonas aeruginosa, might possess alternative activities, potentially acting as a cyanide-resistant nitrite reductase under specific conditions nottingham.ac.uk.
Sulfite Reductases (e.g., Mycobacterial NirA)
In mycobacteria, including Mycobacterium tuberculosis, the protein initially referred to as NirA is now primarily classified as a ferredoxin-dependent sulfite reductase, also known as SirA epfl.chnih.govasm.orgnih.gov. This enzyme is involved in sulfur metabolism, catalyzing the reduction of sulfite to sulfide (B99878), which is essential for the biosynthesis of sulfur-containing amino acids and cofactors epfl.chasm.org. Mycobacterium tuberculosis NirA (SirA) is a monomeric protein containing a [4Fe-4S] cluster and a siroheme cofactor, crucial for its catalytic activity rcsb.orgnih.gov. Structural studies of Mycobacterium tuberculosis NirA (PDB 1ZJ9) have revealed a trilobal structure with cofactors located at the interface of its three domains rcsb.orgnih.govresearchgate.net. A distinctive feature of this enzyme is the presence of an unusual covalent bond between a tyrosine and a cysteine residue in the active site, which is important for catalytic function and serves as a sequence fingerprint to distinguish it from nitrite reductases rcsb.orgnih.gov. Deletion studies in Mycobacterium smegmatis have shown that this sulfite reductase is essential for growth on sulfate (B86663) or sulfite as the sole sulfur source asm.orgnih.gov.
Enzyme Commission (EC) Numbers and Catalytic Classification (where applicable)
Enzymatic forms of NirA have been assigned Enzyme Commission (EC) numbers based on the reactions they catalyze. The EC number system provides a hierarchical classification of enzymes. libretexts.orgresearchgate.net
Interactive Table 2: EC Numbers for Enzymatic NirA Homologs
| Organism Type | Primary Function | EC Number | Catalyzed Reaction |
| Bacteria/Cyanobacteria | Ferredoxin-Nitrite Reductase | EC 1.7.7.1 | 6 reduced [2Fe-2S]-ferredoxin + 2 nitrite + 8 H+ <=> 6 oxidized [2Fe-2S]-ferredoxin + 2 NH4+ + 4 H2O |
| Mycobacteria | Sulfite Reductase (SirA) | EC 1.8.7.1 | Sulfite + 6 reduced ferredoxin + 8 H+ <=> sulfide + 6 oxidized ferredoxin + 3 H2O |
Bacterial and cyanobacterial NirA, functioning as ferredoxin-nitrite reductase, is classified under EC 1.7.7.1 uniprot.orggenome.jp. This indicates it is an oxidoreductase (EC class 1) acting on other nitrogenous compounds as donors (EC subclass 1.7), with an iron-sulfur protein as acceptor (EC sub-subclass 1.7.7). libretexts.org
Mycobacterial NirA (SirA), functioning as ferredoxin-dependent sulfite reductase, is classified under EC 1.8.7.1 epfl.ch. This places it within the oxidoreductase class (EC 1), acting on sulfur groups of donors (EC subclass 1.8), and also utilizing an iron-sulfur protein as an acceptor (EC sub-subclass 1.8.7). libretexts.org
The distinct EC numbers reflect the specific catalytic activities that have evolved in these homologous proteins, highlighting the functional divergence from a presumed common ancestor.
Pathway-Specific Regulators (e.g., NirA as activator in fungi)
In fungi, such as Aspergillus nidulans, the nirA gene encodes a pathway-specific transcriptional activator. NirA is a binuclear Zn-cluster protein belonging to the GAL4-type family of zinc finger proteins. It mediates nitrate induction of genes involved in nitrate assimilation, including those for nitrate and nitrite reductases (niaD and niiA). NirA accumulates in the nucleus in the presence of intracellular nitrate and binds to specific recognition sites (5′-CTCCGHGG-3′) in the promoters of target genes to activate transcription. This binding is often synergistic with global nitrogen regulators. NirA's localization and activity are regulated; it is typically cytosolic in the absence of nitrate and rapidly accumulates in the nucleus upon induction. This nuclear accumulation is linked to the disruption of an interaction with the nuclear export factor KapK.
Global Nitrogen Regulators (e.g., AreA/GATA factor, NtcA)
In cyanobacteria, NtcA is a central global nitrogen regulator belonging to the CAP family of transcription factors. NtcA promotes the expression of the nirA operon upon ammonium withdrawal. Its activity is enhanced by 2-oxoglutarate, a molecule that signals the cellular carbon-to-nitrogen balance. NtcA is strictly necessary for nirA operon expression in all investigated cyanobacterial strains.
Other Modulatory Factors (e.g., NtcB, CnaT)
Beyond the primary global regulators, other factors can modulate nirA expression. In cyanobacteria, NtcB, a LysR-type transcriptional regulator, is involved in the regulation of the nirA operon. NtcB is strictly required for nirA operon expression and growth on nitrate in Anabaena sp. strain PCC 7120, where its own expression is dependent on NtcA. In Synechococcus sp. strain PCC 7942, NtcB mediates nitrite-dependent activation of the nirA operon. NtcB can act cooperatively with NtcA to boost nirA operon transcription.
CnaT is another positive regulatory element for nirA operon expression in Anabaena sp. strain PCC 7120. CnaT shows similarity to glycosyltransferases and is required for nitrate assimilation due to its role in activating nirA operon transcription, although its mechanism of action does not appear to involve direct DNA binding.
In Anabaena, both NirA and NirB (a protein likely involved in protein-protein interactions and suggested as a scaffolding protein for nitrite reductase maturation) are needed to maintain low levels of nirA operon expression in the absence of an inducer, suggesting a negative regulatory role for NirA in this context.
Gene Expression Patterns in Response to Environmental Cues
The expression of the nirA gene is highly responsive to environmental conditions, particularly the availability of different nitrogen sources.
Nitrogen Source Availability (Nitrate, Nitrite, Ammonium)
Nitrogen source availability is a primary determinant of nirA expression. In many organisms, including cyanobacteria and fungi, nirA expression is induced by nitrate and/or nitrite and repressed by ammonium.
In Thermosynechococcus elongatus BP-1, the nirA operon is repressed by ammonium but transcribed in the presence of nitrate or nitrite, or even in nitrogen-free medium. Similarly, in Anabaena sp. strain PCC 7120, high levels of nirA operon expression require the absence of ammonium and the presence of nitrate or nitrite. Nitrite can act as an inducer of the nirA operon in Anabaena.
In Aspergillus nidulans, nitrate and nitrite induce the expression of genes controlled by NirA. Ammonium, a preferred nitrogen source, leads to repression of these genes, mediated by the global regulator AreA. The interplay between nitrate induction by NirA and ammonium repression mediated by AreA fine-tunes the expression of nitrate assimilation genes.
Data illustrating the effect of different nitrogen sources on NirA expression can be summarized as follows:
| Organism | Nitrogen Source | Effect on nirA Expression | Reference |
| Thermosynechococcus elongatus BP-1 | Ammonium | Repressed | |
| Thermosynechococcus elongatus BP-1 | Nitrate | Transcribed | |
| Thermosynechococcus elongatus BP-1 | Nitrite | Transcribed | |
| Thermosynechococcus elongatus BP-1 | N-free medium | Transcribed | |
| Anabaena sp. PCC 7120 | Ammonium | Low expression (Repressed) | |
| Anabaena sp. PCC 7120 | Nitrate | High expression (Induced) | |
| Anabaena sp. PCC 7120 | Nitrite | High expression (Induced) | |
| Aspergillus nidulans | Ammonium | Repressed | |
| Aspergillus nidulans | Nitrate | Induced | |
| Aspergillus nidulans | Nitrite | Induced |
Oxygen Levels (e.g., in pathogenic bacteria)
While the search results did not provide extensive details on the direct effect of oxygen levels on nirA expression specifically in pathogenic bacteria, one source mentions that in Pseudomonas aeruginosa, an alternative nitrite reductase also named NirA is expressed under the control of cyanogenesis. Maximal expression of this nirA in P. aeruginosa occurs under microaerobic conditions due to the action of the anaerobic regulator Anr and quorum sensing. This suggests that in some bacterial contexts, oxygen availability can indirectly influence the expression of nitrite reductases, including those designated as NirA, particularly in relation to processes like denitrification or detoxification under low oxygen. However, this refers to a different NirA involved in detoxification rather than assimilatory nitrogen metabolism as described in fungi and cyanobacteria in the other search results.
Compound Names and PubChem CIDs:
| Compound Name | PubChem CID | Notes |
| Nitrate | 943 | |
| Nitrite | 944 | |
| Ammonium | 223 | Represents the ammonium ion (NH₄⁺). |
| Ammonia | 222 | Represents NH₃. |
| Oxygen | 956 | |
| This compound | N/A | Proteins do not typically have single PubChem CIDs like small molecules. Identified by gene/protein name. |
| AreA protein | N/A | Proteins do not typically have single PubChem CIDs like small molecules. Identified by gene/protein name. |
| NtcA protein | N/A | Proteins do not typically have single PubChem CIDs like small molecules. Identified by gene/protein name. |
| NtcB protein | N/A | Proteins do not typically have single PubChem CIDs like small molecules. Identified by gene/protein name. |
| CnaT protein | N/A | Proteins do not typically have single PubChem CIDs like small molecules. Identified by gene/protein name. |
| NirB protein | N/A | Proteins do not typically have single PubChem CIDs like small molecules. Identified by gene/protein name. |
| 2-oxoglutarate | 976 |
Interactive Data Table (Markdown format):
Note: PubChem CIDs are primarily for chemical compounds. Proteins are complex macromolecules and are typically not assigned single CIDs in the same way. Protein identifiers are usually found in protein databases like UniProt. However, CIDs for related small molecules and ions involved in the regulatory processes are provided. The this compound, a ferredoxin-dependent nitrite oxidoreductase (EC 1.7.7.1), plays a crucial role in the assimilation of nitrogen in various organisms, including fungi and cyanobacteria. It catalyzes the six-electron reduction of nitrite to ammonium, a key step in converting inorganic nitrogen into a usable form for cellular biosynthesis. The expression and activity of the nirA gene and its protein product are subject to intricate regulatory mechanisms that respond to the availability of nitrogen sources and other environmental cues.
Molecular Biology and Genetic Organization of nirA
The nirA gene is often found as part of an operon involved in nitrate assimilation. In cyanobacteria, for instance, the nirA operon typically includes genes encoding nitrite reductase (nirA), nitrate/nitrite transporters (nrtABCD), and nitrate reductase (narB). Despite variations in gene arrangement, the nirA gene is consistently the first gene in its transcription unit.
Molecular Biology and Genetic Organization of Nira
Transcriptional Regulation of nirA Gene Expression
Trans-Acting Regulatory Proteins
Pathway-Specific Regulators (e.g., NirA as activator in fungi)
In fungi, such as Aspergillus nidulans, the nirA gene encodes a pathway-specific transcriptional activator. NirA is a binuclear Zn-cluster protein belonging to the GAL4-type family of zinc finger proteins. It mediates nitrate (B79036) induction of genes involved in nitrate assimilation, including those for nitrate and nitrite (B80452) reductases (niaD and niiA). NirA accumulates in the nucleus in the presence of intracellular nitrate and binds to specific recognition sites (5′-CTCCGHGG-3′) in the promoters of target genes to activate transcription. This binding is often synergistic with global nitrogen regulators. NirA's localization and activity are regulated; it is typically cytosolic in the absence of nitrate and rapidly accumulates in the nucleus upon induction. This nuclear accumulation is linked to the disruption of an interaction with the nuclear export factor KapK.
Global Nitrogen Regulators (e.g., AreA/GATA factor, NtcA)
In cyanobacteria, NtcA is a central global nitrogen regulator belonging to the CAP family of transcription factors. NtcA promotes the expression of the nirA operon upon ammonium (B1175870) withdrawal. Its activity is enhanced by 2-oxoglutarate, a molecule that signals the cellular carbon-to-nitrogen balance. NtcA is strictly necessary for nirA operon expression in all investigated cyanobacterial strains.
Other Modulatory Factors (e.g., NtcB, CnaT)
Beyond the primary global regulators, other factors can modulate nirA expression. In cyanobacteria, NtcB, a LysR-type transcriptional regulator, is involved in the regulation of the nirA operon. NtcB is strictly required for nirA operon expression and growth on nitrate in Anabaena sp. strain PCC 7120, where its own expression is dependent on NtcA. In Synechococcus sp. strain PCC 7942, NtcB mediates nitrite-dependent activation of the nirA operon. NtcB can act cooperatively with NtcA to boost nirA operon transcription.
CnaT is another positive regulatory element for nirA operon expression in Anabaena sp. strain PCC 7120. CnaT shows similarity to glycosyltransferases and is required for nitrate assimilation due to its role in activating nirA operon transcription, although its mechanism of action does not appear to involve direct DNA binding.
In Anabaena, both NirA and NirB (a protein likely involved in protein-protein interactions and suggested as a scaffolding protein for nitrite reductase maturation) are needed to maintain low levels of nirA operon expression in the absence of an inducer, suggesting a negative regulatory role for NirA in this context.
Gene Expression Patterns in Response to Environmental Cues
The expression of the nirA gene is highly responsive to environmental conditions, particularly the availability of different nitrogen sources.
Nitrogen Source Availability (Nitrate, Nitrite, Ammonium)
Nitrogen source availability is a primary determinant of nirA expression. In many organisms, including cyanobacteria and fungi, nirA expression is induced by nitrate and/or nitrite and repressed by ammonium.
In Thermosynechococcus elongatus BP-1, the nirA operon is repressed by ammonium but transcribed in the presence of nitrate or nitrite, or even in nitrogen-free medium. Similarly, in Anabaena sp. strain PCC 7120, high levels of nirA operon expression require the absence of ammonium and the presence of nitrate or nitrite. Nitrite can act as an inducer of the nirA operon in Anabaena.
In Aspergillus nidulans, nitrate and nitrite induce the expression of genes controlled by NirA. Ammonium, a preferred nitrogen source, leads to repression of these genes, mediated by the global regulator AreA. The interplay between nitrate induction by NirA and ammonium repression mediated by AreA fine-tunes the expression of nitrate assimilation genes.
Data illustrating the effect of different nitrogen sources on NirA expression can be summarized as follows:
| Organism | Nitrogen Source | Effect on nirA Expression | Reference |
| Thermosynechococcus elongatus BP-1 | Ammonium | Repressed | |
| Thermosynechococcus elongatus BP-1 | Nitrate | Transcribed | |
| Thermosynechococcus elongatus BP-1 | Nitrite | Transcribed | |
| Thermosyneccus elongatus BP-1 | N-free medium | Transcribed | |
| Anabaena sp. PCC 7120 | Ammonium | Low expression (Repressed) | |
| Anabaena sp. PCC 7120 | Nitrate | High expression (Induced) | |
| Anabaena sp. PCC 7120 | Nitrite | High expression (Induced) | |
| Aspergillus nidulans | Ammonium | Repressed | |
| Aspergillus nidulans | Nitrate | Induced | |
| Aspergillus nidulans | Nitrite | Induced |
Oxygen Levels (e.g., in pathogenic bacteria)
While the search results did not provide extensive details on the direct effect of oxygen levels on nirA expression specifically in pathogenic bacteria, one source mentions that in Pseudomonas aeruginosa, an alternative nitrite reductase also named NirA is expressed under the control of cyanogenesis. Maximal expression of this nirA in P. aeruginosa occurs under microaerobic conditions due to the action of the anaerobic regulator Anr and quorum sensing. This suggests that in some bacterial contexts, oxygen availability can indirectly influence the expression of nitrite reductases, including those designated as NirA, particularly in relation to processes like denitrification or detoxification under low oxygen. However, this refers to a different NirA involved in detoxification rather than assimilatory nitrogen metabolism as described in fungi and cyanobacteria in the other search results.
Structural Biology and Functional Domains of Nira Protein
Primary Sequence Characteristics
The length of the NirA protein can vary significantly between organisms. For instance, the this compound in Aspergillus nidulans is composed of 892 amino acids. nih.govresearchgate.netresearchgate.netnih.gov In contrast, the Mycobacterium tuberculosis this compound is considerably shorter, containing 555 amino acids. rcsb.orgpdbj.orgnih.gov This difference in length highlights the evolutionary divergence and potentially distinct domain architectures or regulatory elements present in NirA proteins from different biological kingdoms, such as fungi and bacteria.
| Organism | This compound Length (Amino Acids) |
| Aspergillus nidulans | 892 |
| Mycobacterium tuberculosis | 555 |
Analysis of the NirA primary sequence reveals the presence of conserved motifs and signature sequences that are indicative of its function. In Aspergillus nidulans NirA, a putative double-stranded DNA-binding domain in the amino-terminal region contains six cysteine residues, characteristic of the GAL4 family of zinc finger proteins. nih.govresearchgate.netresearchgate.netnih.gov The presence of these cysteine residues is crucial for coordinating zinc ions, which are essential for the structural integrity and DNA-binding activity of this domain. researchgate.net Additionally, the A. nidulans this compound contains an amino-terminal highly acidic region and two proline-rich regions. nih.govresearchgate.netresearchgate.netnih.gov Proline-rich motifs are known to be involved in protein-protein interactions. nih.gov
In Mycobacterium tuberculosis NirA, specific residues are part of a sequence fingerprint that helps distinguish between ferredoxin-dependent sulfite (B76179) and nitrite (B80452) reductases. rcsb.orgpdbj.org An unusual covalent bond exists between the side chains of Tyr69 and Cys161 in the active site, located in close proximity to the siroheme (B1205354) cofactor. rcsb.orgpdbj.org This covalent bond is suggested to be important for the enzymatic reaction, as its removal through site-directed mutagenesis impairs catalytic activity. rcsb.orgpdbj.org
Higher-Order Protein Architecture
Beyond the linear sequence, the functional capacity of NirA is determined by its intricate three-dimensional folding and the organization of its constituent domains.
In organisms where NirA functions as a transcriptional activator, such as Aspergillus nidulans, a key feature of its architecture is the presence of a DNA-binding domain. A. nidulans NirA is characterized as a putative GAL4-type zinc finger protein. nih.govresearchgate.netresearchgate.netnih.govresearchgate.netjst.go.jp This domain, located in the amino-terminal part of the protein, is responsible for recognizing and binding to specific DNA sequences in the promoter regions of target genes, thereby regulating their transcription. nih.govresearchgate.netnih.govresearchgate.net The GAL4-type domain is a type of binuclear zinc cluster, typically coordinating two zinc ions via six cysteine residues. researchgate.netresearchgate.net It binds to non-palindromic consensus sequences, such as 5′CTCCGHGG3′, in the promoters of genes involved in nitrate (B79036) assimilation. researchgate.net
In organisms where NirA functions as an enzyme, such as the ferredoxin-dependent sulfite reductase in Mycobacterium tuberculosis, its tertiary structure is organized into distinct enzymatic core domains. The M. tuberculosis NirA molecule is a monomer built up of three domains with an alpha/beta fold. rcsb.orgpdbj.orgnih.gov Alpha/beta proteins are characterized by having segregated alpha-helices and beta-strands. berkeley.eduebi.ac.uk The first domain of M. tuberculosis NirA consists of two ferredoxin-like subdomains. rcsb.orgpdbj.orgnih.govresearchgate.net These subdomains are structurally related by a pseudo-2-fold symmetry axis that passes through the molecule. rcsb.orgpdbj.orgresearchgate.net The ferredoxin-like fold is a common protein fold often involved in binding iron-sulfur clusters. ebi.ac.uk The other two domains of M. tuberculosis NirA possess a common fold that is unique to the sulfite/nitrite reductase family. rcsb.orgpdbj.orgnih.gov These domains are crucial for providing binding interactions with the cofactors, namely the [Fe4-S4] cluster and the siroheme. rcsb.orgpdbj.orgnih.gov The three domains collectively form a trilobal structure, with the active site and the cofactors situated at the interface in the center of the molecule. rcsb.orgpdbj.orgnih.govresearchgate.net
| Domain Type | Organism Example | Key Features |
| DNA-Binding Domain | Aspergillus nidulans | GAL4-type zinc finger, six cysteine residues, binds specific DNA sequences |
| Enzymatic Core Domains | Mycobacterium tuberculosis | Alpha/Beta fold, two ferredoxin-like subdomains, sulfite/nitrite reductase family fold, binds [Fe4-S4] cluster and siroheme |
Quaternary Structure and Oligomerization States (e.g., Monomeric nature)
Structural analyses, including X-ray crystallography, suggest that this compound exists as a monomer in solution. capes.gov.br Gel filtration chromatography and dynamic light scattering experiments further support the monomeric nature of NirA from M. tuberculosis. capes.gov.br This monomeric state is consistent with crystallographic analysis. capes.gov.br While some fluorescent proteins engineered from bacterial phytochromes, which share some domain similarities with NirA, can form dimers, monomerization is often achieved by disrupting the dimerization interface through specific amino acid substitutions. nih.govusp.brslideserve.com However, for NirA, the available data indicate a monomeric quaternary structure.
Cofactor Binding and Active Site Topography
NirA function is critically dependent on the binding of specific cofactors, namely siroheme and a [4Fe-4S] cluster. These cofactors are integral to the enzyme's ability to catalyze the multi-electron reduction of nitrite. scirp.orgnih.govnih.gov The active site, where the nitrite reduction occurs, is strategically positioned in close proximity to these cofactors. nih.govrcsb.org
Siroheme Binding Pockets
Siroheme, an iron-containing isobacteriochlorin, serves as a crucial prosthetic group in NirA. researchgate.netwikipedia.org It acts as the binding site for the substrate, nitrite. scirp.org The siroheme cofactor binds within specific pockets formed by residues from multiple domains of the this compound. researchgate.netnih.gov Numerous interactions, including hydrogen bonds and salt bridges, are involved in anchoring the siroheme molecule within the active site. researchgate.net These interactions are essential for proper cofactor positioning and function. researchgate.net
Iron-Sulfur Cluster ([4Fe-4S]) Coordination
NirA also contains a [4Fe-4S] cluster, which plays a vital role in electron transfer during the catalytic cycle. scirp.orgnih.govnih.gov This cluster is coordinated by conserved cysteine residues within the protein sequence. scirp.org In M. tuberculosis NirA, the [4Fe-4S] cluster is located in the C-terminal domain. researchgate.net The binding site for the [4Fe-4S] cluster is situated near the siroheme, facilitating the efficient transfer of electrons required for nitrite reduction. nih.gov The [4Fe-4S] cluster domain can also act as a hinge region facilitating conformational changes required for substrate or electron donor binding in related proteins. nih.gov
Unique Active Site Features (e.g., Covalent Cys-Tyr Bond in M. tuberculosis NirA)
The active site of NirA possesses unique features that contribute to its catalytic efficiency. In Mycobacterium tuberculosis NirA, an unusual covalent bond exists between the side chains of Tyr69 and Cys161. nih.govcapes.gov.brrcsb.orgepfl.chasm.org This covalent Cys-Tyr bond is located in the active site, in close proximity to the siroheme cofactor. nih.govrcsb.org Research indicates that the removal of this covalent bond through site-directed mutagenesis impairs catalytic activity, suggesting its importance in the enzymatic reaction. nih.govrcsb.org These specific residues and the covalent bond are considered part of a sequence fingerprint that helps distinguish between ferredoxin-dependent sulfite and nitrite reductases. nih.govrcsb.org
Molecular Mechanisms and Enzymatic Catalysis for Nira As Reductase
Substrate Specificity and Product Formation
NirA exhibits specificity towards certain nitrogen and sulfur oxyanions, catalyzing their reduction to more reduced forms. The primary substrates identified for NirA are nitrite (B80452) and, in some cases, sulfite (B76179). The metabolic role of NirA dictates its substrate preference and the resulting products.
Nitrite Reduction to Ammonium (B1175870)
A well-established function of NirA is the reduction of nitrite (NO₂⁻) to ammonium (NH₄⁺). wikipedia.orgwikipedia.orgnih.govnih.govwikipedia.org This reaction is a vital step in both assimilatory and dissimilatory nitrate (B79036) reduction pathways, allowing organisms to utilize nitrite as a nitrogen source or for energy conservation. wikipedia.orgnih.gov The conversion of nitrite to ammonium is a complex process requiring the transfer of six electrons and multiple protons. wikipedia.orgnih.govnih.govwikipedia.orgfishersci.com
NO₂⁻ + 8H⁺ + 6e⁻ → NH₄⁺ + 2H₂O fishersci.com
This six-electron reduction proceeds without the release of free, partially reduced nitrogen intermediates such as hydroxylamine (B1172632) (NH₂OH) in the case of some ammonium-forming nitrite reductases. fishersci.secenmed.com The siroheme (B1205354) cofactor within the active site is known to be the binding site for nitrite, facilitating its direct reduction to ammonium. wikipedia.org
Sulfite Reduction to Hydrogen Sulfide (B99878)
While primarily recognized as a nitrite reductase, some homologs of NirA, such as the enzyme found in Mycobacterium tuberculosis, function specifically as sulfite reductases. wikipedia.orgfishersci.comfishersci.iempg.de These enzymes catalyze the six-electron reduction of sulfite (SO₃²⁻) to hydrogen sulfide (H₂S), also referred to as sulfide. nih.govnih.govwikipedia.orgwikipedia.org This process is essential for sulfur assimilation and the biosynthesis of sulfur-containing amino acids and cofactors. wikipedia.orgmpg.de
The reduction of sulfite to hydrogen sulfide is another example of the multi-electron chemistry catalyzed by this enzyme family. Similar to nitrite reduction, this reaction involves a direct six-electron transfer to the substrate bound at the siroheme cofactor. wikipedia.orgnih.govnih.govwikipedia.org Studies on the M. tuberculosis NirA have shown a pronounced preference for sulfite over nitrite, highlighting the distinct substrate specificities that can exist within the NirA family depending on the organism and its metabolic needs. wikipedia.org
Electron Transfer Pathways
The enzymatic activity of NirA is contingent upon the efficient transfer of electrons from an external donor to the active site where substrate reduction occurs. This electron transfer is facilitated by the internal arrangement of the enzyme's prosthetic groups. americanelements.com
Ferredoxin Dependence
NirA is characterized as a ferredoxin-dependent nitrite reductase. wikipedia.orgwikipedia.orgnih.govnih.govnih.govwikipedia.orgwikipedia.orgflybase.org Ferredoxin, a small iron-sulfur protein, serves as the primary physiological electron donor for NirA in many organisms. wikipedia.orgwikipedia.orgnih.govnih.govwikipedia.org Electrons are transferred from reduced ferredoxin to the [4Fe-4S] cluster within NirA. fishersci.comfishersci.ie This cluster then relays the electrons to the siroheme cofactor, which is directly involved in substrate binding and reduction. wikipedia.orgwikipedia.orgfishersci.comfishersci.ie The interaction between ferredoxin and NirA involves a specific binding site on the reductase, likely located near the [4Fe-4S] cluster, to enable efficient electron channeling. fishersci.comfishersci.ie
Other Electron Donors (e.g., Methyl Viologen)
In addition to its native electron donor, ferredoxin, NirA activity can also be supported by artificial electron donors in in vitro assays. Methyl viologen is a commonly used artificial electron mediator for studying NirA activity. wikipedia.orgnih.govnih.govwikipedia.orgwikipedia.orgflybase.orgfishersci.ca Reduced methyl viologen can donate electrons to NirA, allowing researchers to measure the enzyme's nitrite or sulfite reductase activity spectrophotometrically by tracking the oxidation of methyl viologen. wikipedia.orgnih.govnih.govwikipedia.orgflybase.org While useful for experimental characterization, methyl viologen bypasses the natural electron transfer pathway from ferredoxin, directly interacting with the enzyme's redox centers.
Catalytic Cycle and Reaction Intermediates (e.g., Six-electron transfer)
The catalytic cycle of NirA involves the binding of the substrate (nitrite or sulfite) to the siroheme cofactor, followed by a concerted multi-electron transfer process. The defining characteristic of NirA and related reductases is their ability to catalyze a direct six-electron reduction without releasing free, partially reduced intermediates. wikipedia.orgnih.govnih.govwikipedia.org
Comparison with Other Reductases (e.g., NirBD, CysI homologs)
NirA, a ferredoxin-dependent nitrite reductase, shares functional similarities and structural motifs with other reductases involved in nitrogen and sulfur metabolism, particularly NirBD (assimilatory nitrite reductase) and CysI (assimilatory sulfite reductase). While these enzymes all catalyze the six-electron reduction of a substrate, they differ in their specific substrates, electron donors, and physiological roles, as well as regulatory mechanisms.
Both NirA and NirBD function as ammonium-producing nitrite reductases, reducing nitrite (NO₂) to ammonium (NH₄⁺) asm.orgbiorxiv.orgnih.govasm.org. This molecular function places them in either the assimilatory nitrate reduction pathway, which is dedicated to biosynthesis, or the dissimilatory nitrate reduction to ammonium (DNRA) pathway, which helps maintain intracellular nitrogen levels and can be linked to energy generation asm.orgasm.org. Despite performing the same basic reaction, NirA and NirBD are often differentially regulated within the same organism. For instance, in Pseudomonas aeruginosa, nirBD expression is controlled by the RpoN sigma factor and activated by NtrC and NasT under low nitrogen conditions with nitrate and nitrite present. In contrast, nirA expression is linked to cyanogenesis and may be involved in protecting cells from cyanide intoxication asm.orgnih.gov. This suggests distinct physiological niches or conditions under which each reductase is active.
CysI, on the other hand, is an assimilatory sulfite reductase, catalyzing the six-electron reduction of sulfite (SO₃²⁻) to sulfide (H₂S) uniprot.org. This reaction is a crucial step in the biosynthesis of sulfur-containing amino acids and cofactors uniprot.org. While the substrate differs, CysI shares structural homology with NirA and other siroheme-dependent nitrite reductases. Amino acid sequence analysis has shown that P. aeruginosa NirA (initially identified as PA4130) has approximately 21% similarity with the Escherichia coli CysI sulfite reductase hemoprotein subunit biorxiv.orgnih.govresearchgate.net.
A key difference lies in their electron donors. NirA is characterized as a ferredoxin-dependent nitrite reductase, receiving electrons from reduced ferredoxin asm.orgresearchgate.netnih.gov. This is similar to other assimilatory siroheme-dependent nitrite reductases and sulfite reductases found in cyanobacteria, eukaryotic algae, and plants researchgate.netasm.org. In contrast, the assimilatory nitrite reductase NirBD is typically described as NADH-dependent biorxiv.orgasm.org. E. coli CysI, as part of the assimilatory sulfite reductase complex (CysJ₈CysI₄), is NADPH-dependent, with electrons flowing from NADPH through FAD and FMN cofactors in the CysJ component to the siroheme in CysI asm.org.
Structurally, NirA, NirBD, and CysI belong to the siroheme-dependent sulfite/nitrite reductase family researchgate.net. These enzymes contain a unique combination of cofactors: a [4Fe-4S] iron-sulfur cluster and a siroheme group nih.govcapes.gov.br. The siroheme is the site where the substrate (nitrite or sulfite) is reduced asm.org. The [4Fe-4S] cluster is involved in electron transfer to the siroheme nih.gov. Structural comparisons, such as that between Mycobacterium tuberculosis NirA (a sulfite reductase) and E. coli CysI, reveal a common fold unique to this enzyme family nih.govresearchgate.net. These proteins often exhibit internal pseudo-2-fold symmetry, which has been suggested to arise from gene duplication events researchgate.net.
Detailed research findings highlight specific structural features that may contribute to the distinct substrate specificities. For example, M. tuberculosis NirA contains a covalent bond between a tyrosine and a cysteine residue in the active site near the siroheme cofactor nih.govcapes.gov.br. This covalent bond is part of a sequence fingerprint that can differentiate between ferredoxin-dependent sulfite and nitrite reductases nih.gov. Its removal impairs catalytic activity, suggesting its importance in the enzymatic mechanism nih.gov.
While NirA and NirBD both produce ammonium from nitrite, their roles can differ in the context of infection and stress. In P. aeruginosa, NirA's role may be linked to protecting the cell from cyanide produced during cyanogenesis, potentially by detoxifying nitrite when other reductases like NirB or NirS are inhibited by cyanide nottingham.ac.uk. This suggests a specialized function for NirA beyond basic nitrogen assimilation or DNRA under specific environmental conditions encountered during pathogenesis.
The comparison of these reductases is summarized in the table below:
| Feature | NirA (e.g., P. aeruginosa) | NirBD (e.g., P. aeruginosa) | CysI (e.g., E. coli) |
| Substrate | Nitrite (NO₂⁻) | Nitrite (NO₂⁻) | Sulfite (SO₃²⁻) |
| Product | Ammonium (NH₄⁺) | Ammonium (NH₄⁺) | Sulfide (H₂S) |
| Primary Pathway | Assimilatory/DNRA | Assimilatory/DNRA | Assimilatory |
| Electron Donor | Ferredoxin | NADH | NADPH (via CysJ) |
| Cofactors | Siroheme, [4Fe-4S] cluster | Siroheme, [4Fe-4S] cluster | Siroheme, [4Fe-4S] cluster |
| Regulation | Linked to cyanogenesis (in P. aeruginosa) asm.orgnih.gov | RpoN, NtrC, NasT; low nitrogen, nitrate/nitrite (in P. aeruginosa) asm.orgnih.gov | Repressed by sulfide/cysteine; induced by sulfur limitation |
| Structural Homology | Shares common fold with CysI nih.govresearchgate.net; ~21% sequence similarity to E. coli CysI biorxiv.orgnih.govresearchgate.net | Belongs to siroheme-dependent reductase family researchgate.net | Belongs to siroheme-dependent reductase family researchgate.net; forms complex with CysJ asm.org |
| Unique Features | Covalent Cys-Tyr bond in active site (in M. tuberculosis NirA) nih.govcapes.gov.br; potential role in cyanide resistance (in P. aeruginosa) nottingham.ac.uk | NADH-dependent biorxiv.orgasm.org | NADPH-dependent (via CysJ) asm.org; forms α₈β₄ complex asm.org |
Biological Roles and Physiological Significance of Nira Protein
Role in Nitrogen Assimilation and Metabolism
A central function of NirA protein lies within the pathways of nitrogen assimilation, enabling organisms to utilize inorganic nitrogen sources like nitrate (B79036) and nitrite (B80452) for growth and biosynthesis.
In many organisms, including fungi like Aspergillus nidulans and various cyanobacteria, NirA functions as a nitrite reductase, catalyzing the reduction of nitrite (NO₂) to ammonium (B1175870) (NH₄⁺). This is a crucial step in the assimilatory nitrate reduction pathway, which converts environmental nitrate (NO₃⁻) into a usable form of nitrogen.
In Aspergillus nidulans, the nirA gene is a pathway-specific regulatory gene controlling nitrate assimilation. nih.govfishersci.no NirA acts as a transcriptional activator, essential for the synthesis of nitrate reductase (catalyzing nitrate to nitrite) and nitrite reductase (NirA itself). nih.govfishersci.no Its expression and activity are mediated by the presence of nitrate and the absence of ammonium. nih.govwikipedia.org NirA, a putative GAL4-type zinc finger protein, binds to specific recognition sites in the promoters of target genes, including those encoding nitrate and nitrite reductases, thereby mediating nitrate induction. nih.govfishersci.nowikipedia.org Research indicates that the NirA product regulates the transcript levels of the structural genes for nitrate and nitrite assimilation enzymes, acting as a limiting factor for their expression. nih.gov
In cyanobacteria, the nitrate assimilation system frequently involves a nirA operon containing genes for nitrite reductase (nirA), a nitrate/nitrite transporter (nrtABCD), and nitrate reductase (narB). genome.jptamu.edu Cyanobacterial NirA is a ferredoxin-dependent enzyme that reduces nitrite to ammonium using electrons from reduced ferredoxin generated during photosynthetic electron transport. tamu.eduamericanelements.comereztech.com The expression of the nirA operon in cyanobacteria is typically high in media containing nitrate or nitrite and lacking ammonium. genome.jp Protein-protein interactions, such as those potentially occurring between NirA and NirB, may be involved in the maturation and activity of nitrite reductase in cyanobacteria. genome.jp
In Pseudomonas aeruginosa, NirA is characterized as an alternative ammonium-forming nitrite reductase that operates in a ferredoxin-dependent manner. wikipedia.orguniprot.org While P. aeruginosa also encodes other nitrite reductases (NirB and NirS), NirA participates in the nitrate reduction pathway, contributing to ammonium production. uniprot.org Studies utilizing methyl viologen oxidation assays have confirmed that purified P. aeruginosa NirA exhibits nitrite reductase activity. wikipedia.orguniprot.org
By facilitating the reduction of nitrite to ammonium, NirA plays a direct role in the assimilation of inorganic nitrogen into organic compounds, thereby contributing to the maintenance of cellular nitrogen homeostasis. The ammonium produced by NirA can be incorporated into amino acids like glutamine and glutamate (B1630785), which are central to cellular nitrogen metabolism. uniprot.org The regulated expression and activity of NirA ensure that nitrogen assimilation is responsive to the availability of external nitrogen sources and the cellular nitrogen status. nih.govwikipedia.org In A. nidulans, for instance, the coordinated regulation by NirA (mediating induction by nitrate/nitrite) and AreA (mediating ammonium repression) is essential for fine-tuning nitrogen metabolism. nih.gov
Physiological Adaptation and Stress Response
Beyond basic nitrogen assimilation, NirA has been implicated in microbial adaptation to challenging environmental conditions, including the presence of toxins and nutrient scarcity.
Pseudomonas aeruginosa, an opportunistic pathogen, is known to produce cyanide, a potent inhibitor of many heme-containing enzymes. Research indicates that NirA in P. aeruginosa plays a role in protecting the organism from cyanide intoxication. wikipedia.org Expression of nirA is upregulated by cyanogenesis, and it functions alongside other genetic elements in mediating resistance to hydrogen cyanide (HCN). wikipedia.org It is hypothesized that NirA acts as a cyanide-resistant nitrite reductase, providing an alternative route for nitrite reduction when other nitrite reductases (like NirB and NirS), which are more susceptible to cyanide inhibition, are inactivated. wikipedia.org Functional assays have demonstrated that NirA retains significant nitrite reductase activity even at high concentrations of cyanide (e.g., 600 μM), whereas other enzymes like the E. coli sulphite-reductase homologue CysI are completely inhibited at much lower concentrations (e.g., 50 μM). wikipedia.org This cyanide resistance suggests a crucial adaptive role for NirA in environments where cyanide is present.
Role in Pathogenesis (e.g., Pseudomonas aeruginosa, Mycobacterium tuberculosis)
Studies have explored the involvement of NirA in the pathogenesis of bacterial infections, particularly in the context of opportunistic pathogens.
In Pseudomonas aeruginosa, NirA (also referred to as PA4130) has been identified as a potential antivirulence target. wikipedia.orguniprot.org Mutants of P. aeruginosa lacking a functional nirA gene exhibit attenuation in the production of several virulence factors, including pyocyanin (B1662382) and swarming motility. uniprot.org Furthermore, these nirA mutants show significantly reduced virulence in various infection models, such as Drosophila melanogaster, Caenorhabditis elegans, and murine acute and agar (B569324) bead lung infection models. uniprot.org For example, mice infected with a nirA mutant demonstrated an 80% increased survival rate in lung infection models. uniprot.org The conserved nature of NirA across P. aeruginosa genomes and the absence of human orthologues highlight its potential as a therapeutic target. uniprot.org NirA's role in pathogenesis may be linked to its function in nitrogen metabolism, supporting bacterial growth and adaptation within the host environment, and its ability to provide protection against nitrative stress, particularly under oxygen-limiting conditions encountered during infection. uniprot.org
The role of a protein named NirA has also been investigated in Mycobacterium tuberculosis. While P. aeruginosa NirA functions as a nitrite reductase, the protein identified as NirA in Mycobacterium tuberculosis H37Rv has been characterized as a siroheme- and [Fe4-S4]-dependent sulfite (B76179) reductase. Although sulfite reduction is a distinct enzymatic activity from nitrite reduction, the presence of conserved prosthetic groups (siroheme and Fe-S clusters) suggests some structural and mechanistic similarities between the NirA proteins from these different species. uniprot.org Research into M. tuberculosis pathogenesis has focused on various proteins and metabolic pathways essential for its survival and interaction with the host. While nitrogen metabolism is important for M. tuberculosis, the specific contribution of its sulfite reductase NirA to pathogenesis as a nitrite reductase is not strongly supported by the provided information, which primarily identifies it as a sulfite reductase.
Contribution to Virulence Phenotypes
Research indicates that the this compound contributes to the virulence of pathogenic organisms, notably Pseudomonas aeruginosa. Studies using P. aeruginosa mutants with insertions or deletions in the gene encoding NirA (initially identified as PA4130) have shown a significant attenuation in virulence across multiple infection models. These models include Drosophila melanogaster, Caenorhabditis elegans, and murine acute and agar bead lung infection models. biorxiv.orgasm.orgasm.orgresearchgate.netasm.org For instance, mice infected with a PA4130 (nirA) mutant demonstrated an 80% increased survival rate in acute and agar bead lung infection models. asm.orgasm.orgresearchgate.netasm.org
Furthermore, deletion of the nirA orthologue in different clinical isolates of P. aeruginosa also resulted in similar attenuation phenotypes, suggesting a conserved role for NirA in virulence across various strains. asm.orgresearchgate.net The attenuation observed in nirA mutants is not disease model-specific, indicating its likely key role in survival during human infection. biorxiv.orgbiorxiv.org
The contribution of NirA to virulence is linked to its function as a nitrite reductase. While P. aeruginosa has other nitrite reductases like NirBD (also ammonium-forming) and NirS (nitric oxide-forming), NirA participates in a separate part of the nitrate reductase pathway, and its associated virulence phenotypes are independent of nitric oxide production. asm.orgasm.org
Studies have also shown that mutations in nirA can lead to impaired production of certain virulence factors, such as pyocyanin, and reduced swarming motility in P. aeruginosa. biorxiv.orgresearchgate.netbiorxiv.org This suggests that NirA's influence on virulence extends beyond its direct metabolic activity and may involve the regulation or support of other processes essential for pathogenesis.
The conserved nature of NirA in P. aeruginosa genomes and the absence of orthologues in human genomes highlight its potential as an antivirulence target. asm.orgresearchgate.netnih.gov Targeting NirA could offer an alternative strategy to traditional antibiotics in combating P. aeruginosa infections. asm.orgasm.orgresearchgate.netnih.gov
Metabolic Adaptation During Infection
NirA's role as an assimilatory ferredoxin-dependent nitrite reductase places it centrally in the nitrogen metabolism of organisms. biorxiv.orgasm.orgasm.orgasm.orgbiorxiv.orgbiorxiv.org It is involved in the reduction of nitrite to ammonium, which can then be incorporated into amino acids like L-glutamine and L-glutamate, essential for growth and biosynthesis. biorxiv.org
During infection, pathogens like P. aeruginosa encounter significant metabolic changes and fluctuating nutrient availability. biorxiv.orgasm.orgasm.orgbiorxiv.orgnih.gov Adaptation to the availability of carbon and nitrogen sources is crucial for their survival and pathogenesis. biorxiv.orgasm.orgbiorxiv.orgnih.gov NirA's participation in nitrogen source metabolism, specifically in the assimilatory nitrate reduction pathway, suggests its importance in enabling the pathogen to acquire essential nitrogen under the conditions encountered within the host environment. nih.gov
The production of ammonium by NirA in vitro implies its involvement in either assimilatory or dissimilatory nitrate reduction to ammonium (DNRA), with potential implications for amino acid biosynthesis, energy conservation, detoxification, and maintaining the intracellular redox environment. biorxiv.orgasm.orgasm.orgnih.gov While P. aeruginosa also possesses the NirBD nitrite reductase involved in the assimilatory pathway, NirA is differentially regulated, suggesting it may play a distinct role in nitrogen utilization, particularly in contexts relevant to virulence. biorxiv.orgasm.org
In filamentous fungi like Aspergillus nidulans, NirA acts as a transcriptional activator specifically inducing genes required for nitrate uptake and reduction. oup.comnih.govresearchgate.netresearchgate.net Its expression, along with that of other genes in the nitrate assimilation cluster, is tightly regulated by nitrogen availability, being repressed by ammonium and induced by nitrate. oup.com NirA works synergistically with the global nitrogen regulator AreA to control the transcription of nitrate assimilatory genes. researchgate.netresearchgate.netmdpi.comresearchgate.net This regulatory role underscores the importance of NirA in the metabolic adaptation of these fungi to utilize nitrate as a nitrogen source when preferred sources are scarce.
Inhibiting the ability of a pathogen to adapt its metabolism, particularly nitrogen source utilization, during infection could be an effective antivirulence strategy, as metabolic dysregulation can have widespread effects on cellular processes. biorxiv.orgasm.orgbiorxiv.orgnih.gov The involvement of NirA in nitrogen metabolism during infection highlights its potential as a target for such interventions.
While the search results primarily focus on P. aeruginosa and A. nidulans, the core function of NirA as a nitrite reductase involved in nitrogen assimilation is conserved in various organisms. The specific context of its contribution to virulence and metabolic adaptation can vary depending on the pathogen and the host environment.
Data Table: Impact of nirA Mutation on P. aeruginosa Virulence
| Infection Model | Effect of nirA Mutation (PA4130 mutant) | Source(s) |
| Drosophila melanogaster | Substantial attenuation in disease models | asm.orgasm.orgresearchgate.net |
| Caenorhabditis elegans | Substantial attenuation in disease models | asm.orgasm.orgresearchgate.netasm.org |
| Human cell lines | Decreased toxicity | biorxiv.orgasm.orgasm.orgresearchgate.net |
| Murine acute lung infection | 80% increased survival rate | biorxiv.orgasm.orgasm.orgresearchgate.netasm.org |
| Murine agar bead lung infection | 80% increased survival rate | biorxiv.orgasm.orgasm.orgresearchgate.netasm.org |
| Pyocyanin production | Impaired | biorxiv.orgresearchgate.netbiorxiv.org |
| Swarming motility | Impaired | biorxiv.orgresearchgate.netbiorxiv.org |
Post Translational Regulation and Protein Dynamics
Protein Localization and Subcellular Trafficking (e.g., Nuclear Export/Import in fungi)
In fungi such as Aspergillus nidulans, the subcellular localization of the nirA protein is a critical checkpoint for the nitrate (B79036) induction of the genes it regulates. Under nitrogen-replete conditions (e.g., in the presence of ammonium) or in the absence of nitrate, nirA is predominantly found in the cytoplasm. However, upon nitrate induction, there is a rapid accumulation of nirA in the nucleus. researchgate.net This change in localization is not due to an increase in nuclear import but rather a blockage of its nuclear export. researchgate.net
The nuclear export of nirA is a regulated process mediated by the exportin KapK, which facilitates the interaction between nirA and a nucleoporin-like protein, NplA, at the nuclear pore complex. researchgate.net This interaction is dependent on a conserved Nuclear Export Signal (NES) within the this compound. The presence of nitrate disrupts the interaction between nirA and KapK, leading to the retention of nirA in the nucleus. researchgate.net
Mutations within the nirA NES can lead to its constitutive localization in the nucleus, even in the absence of nitrate. researchgate.net For instance, a specific mutation, nirAc1, results in a single amino acid substitution within the NES, which is sufficient to abolish the interaction with KapK and cause nitrate-independent nuclear accumulation. researchgate.net Interestingly, while nuclear retention is necessary for nirA activity, it is not sufficient. Even when nirA is artificially retained in the nucleus, such as in a kapK mutant strain treated with an export inhibitor, it does not lead to the constitutive expression of the genes it controls without the presence of the nitrate inducer. researchgate.net This suggests that nitrate plays a dual role: it prevents nuclear export and is also required for the transcriptional activation function of nirA within the nucleus.
The following table summarizes the key proteins involved in the subcellular trafficking of nirA in Aspergillus nidulans.
| Protein | Function | Role in nirA Trafficking |
| nirA | Nitrate-specific transcription factor | Shuttles between the nucleus and cytoplasm. Nuclear accumulation is induced by nitrate. |
| KapK | Nuclear export factor (exportin) | Directly interacts with the NES of nirA to mediate its export from the nucleus. |
| NplA | Nucleoporin-like protein | Bridges the interaction between the nirA-KapK complex and the nuclear pore. |
Allosteric Regulation and Ligand Binding
While direct biochemical evidence for allosteric regulation of the this compound by nitrate or nitrite (B80452) binding is not extensively detailed in the current body of research, the regulatory model of its activity strongly implies such a mechanism. The fact that nuclear-retained nirA is not constitutively active in the absence of nitrate suggests that the inducer molecule (nitrate or a metabolite thereof) must bind to nirA to induce a conformational change that renders it transcriptionally active. researchgate.net
This ligand-induced activation is a hallmark of allosteric regulation, where binding at one site on a protein affects its activity at a distant site. In the case of nirA, it is hypothesized that nitrate binding leads to a conformational shift that not only disrupts its interaction with the nuclear export machinery but also facilitates its interaction with other components of the transcriptional apparatus, such as the global nitrogen regulator AreA, and enables it to bind to specific DNA sequences in the promoters of its target genes. researchgate.net
Mutations that lead to constitutive activity of nirA, independent of the inducer, have been identified. researchgate.net These mutations likely mimic the conformational state of the nitrate-bound protein, providing further indirect evidence for allosteric control.
Proteolytic Processing and Stability (e.g., Truncated Forms)
The stability of the this compound and its susceptibility to proteolytic processing are additional layers of its post-translational regulation. Studies have identified truncated forms of the this compound that can arise from mutations or regulated proteolytic events.
In the cyanobacterium Thermosynechococcus elongatus BP-1, the this compound can exist as a full-length active form of approximately 58 kDa and an inactive truncated form of 44 kDa. nih.gov The appearance of this truncated form seems to be regulated by a proteolytic process that is dependent on the nitrogen source available to the cells. nih.gov This suggests that under certain metabolic conditions, proteolytic cleavage may be a mechanism to downregulate nitrate assimilation by inactivating the this compound. A specific region within the carboxyl domain of NirA is thought to be particularly susceptible to protease action. nih.gov
In Aspergillus nidulans, a frameshift mutation (nirA87) has been identified that results in a truncated polypeptide. researchgate.net This mutation leads to the elimination of a significant portion of the C-terminal amino acids. researchgate.net The resulting truncated protein, while presumed to be stable, contains the zinc finger DNA-binding domain and an acidic region but is insufficient for transcriptional activation, leading to a non-inducible phenotype. researchgate.net
These findings indicate that both the full-length structure and the regulated stability of the this compound are crucial for its function. The existence of truncated forms, arising from either genetic mutations or controlled proteolysis, highlights the importance of protein integrity in the regulation of nitrate assimilation.
The table below details the observed truncated forms of the this compound and their functional consequences.
| Organism | Form of nirA | Molecular Weight/Size | Functional Consequence | Reference |
| Thermosynechococcus elongatus BP-1 | Full-length | ~58 kDa | Active | nih.gov |
| Thermosynechococcus elongatus BP-1 | Truncated | ~44 kDa | Inactive | nih.gov |
| Aspergillus nidulans | Truncated (nirA87 mutant) | Lacks 549 C-terminal amino acids | Non-inducible phenotype | researchgate.net |
Protein Protein Interactions Involving Nira Protein
Interactions with Core Regulatory Proteins (e.g., AreA, NtcA, NtcB)
In the fungus Aspergillus nidulans, NirA, a pathway-specific transcription factor, interacts synergistically with the global nitrogen regulator AreA. AreA, a GATA factor, is constitutively bound to specific GATA sites in the promoter regions of nitrate (B79036) assimilation genes, such as niaD (nitrate reductase) and niiA (nitrite reductase). researchgate.netnih.gov This interaction is essential for NirA's in vivo binding to its target DNA sequences and for the subsequent remodeling of chromatin structure over the promoter region, which makes additional binding sites accessible. researchgate.netnih.govpsu.edu The requirement for a wild-type areA allele for NirA binding in vivo suggests a direct dependency, potentially mediated by protein-protein interaction between NirA and AreA. researchgate.netpsu.edu
In cyanobacteria, the expression of the nirA operon, which includes the gene encoding nitrite (B80452) reductase (NirA), is regulated by the global nitrogen regulator NtcA and the route-specific regulator NtcB. nih.govnih.govresearchgate.net NtcA, a CAP family transcription factor, promotes nirA operon expression when ammonium (B1175870) is withdrawn. nih.govnih.gov NtcA binds directly to the nirA operon promoter. nih.gov NtcB, a LysR-type transcriptional regulator, is also involved in nirA operon regulation. nih.govnih.govresearchgate.net In some cyanobacterial strains, such as Anabaena sp. strain PCC 7120, NtcB is strictly required for nirA operon expression and for growth on nitrate. nih.govresearchgate.net NtcB binds to the nirA regulatory region, and its action can be enhanced by nitrite. asm.org While NtcA is universally required for nirA expression in tested cyanobacteria, the stringency of NtcB's involvement varies by strain. nih.gov
Interactions with Nuclear Transport Machinery (e.g., KapK, NplA in fungi)
In Aspergillus nidulans, the subcellular localization of NirA is dynamically regulated through interactions with the nuclear transport machinery. NirA interacts with the nuclear export factor KapK, which is a homologue of CRM1 (Exportin 1). nih.govpsu.edunih.govplos.orgresearchgate.netplos.orgtandfonline.com This interaction is crucial for the export of NirA from the nucleus to the cytoplasm. nih.govpsu.edunih.govplos.orgresearchgate.netplos.orgtandfonline.com KapK also bridges an interaction between NirA and a protein of the nucleoporin-like family, NplA, effectively forming a nuclear export complex involving NirA, KapK, and NplA. nih.govpsu.edunih.govresearchgate.nettandfonline.com
Nitrate induction triggers the accumulation of NirA in the nucleus. nih.govpsu.edunih.govtandfonline.com This nuclear accumulation is a result of the disruption of the interaction between NirA and the KapK/NplA nuclear export complex in the presence of nitrate. nih.govpsu.edunih.govplos.orgtandfonline.com Mutations in the nuclear export signal (NES) of NirA can abolish its interaction with KapK and lead to constitutive nuclear accumulation, although this alone may not be sufficient for full activity. nih.govpsu.edunih.govplos.orgresearchgate.nettandfonline.com Research indicates that the oxidation state of a conserved methionine residue (Met169) within the NirA NES influences its interaction with KapK and its subcellular distribution. plos.orgplos.org In the absence of nitrate, oxidation of Met169 to methionine sulfoxide (B87167) (Metox169) occurs, potentially stabilizing a conformation that allows interaction with KapK and subsequent export. plos.orgplos.org Upon nitrate exposure, Met169 is rapidly reduced, which is proposed to lead to a conformational change in NirA, masking the NES and disrupting the interaction with KapK, thereby promoting nuclear retention and activation. plos.orgplos.org
Interactions with Chaperones or Maturation Factors (e.g., NirB, NarM in cyanobacteria)
In cyanobacteria, the proper function and activity of NirA (nitrite reductase) are linked to interactions with other proteins, including NirB. The nirB gene is often located near nirA in the cyanobacterial genome. nih.govnih.govresearchgate.net NirB is required for attaining maximum levels of nitrite reductase activity. nih.govnih.govasm.orgresearchgate.netnih.govresearchgate.netscience.govoup.com Studies suggest that NirB is involved in protein-protein interactions and may function as a scaffolding protein essential for the maturation of nitrite reductase. nih.govnih.govasm.orgresearchgate.netnih.govresearchgate.netoup.com Bacterial two-hybrid analysis has provided evidence supporting possible NirA-NirB interactions, indicating a physical association between these proteins. asm.orgresearchgate.netnih.govscience.gov
While NarM is also located within or near the nirA operon in some cyanobacteria and is required for nitrate reductase (NarB) activity, the primary evidence suggests its role is in the maturation or cofactor assembly of NarB, rather than a direct interaction with NirA. asm.orgresearchgate.netnih.govresearchgate.netresearchgate.netnih.govnih.govasm.org
Role of Interactions in Regulating Activity and Localization
The protein-protein interactions involving NirA play multifaceted roles in regulating its activity and localization, ensuring efficient nitrate assimilation only when appropriate.
Interactions with core regulatory proteins like AreA in fungi facilitate NirA's access to DNA and transcriptional activation by coordinating with global nitrogen regulatory signals and influencing chromatin structure. researchgate.netnih.govpsu.edu In cyanobacteria, interactions with NtcA and NtcB directly control the transcription of the nirA operon, linking gene expression to the cellular nitrogen status. nih.govnih.govresearchgate.netasm.org
Interactions with nuclear transport machinery, specifically KapK and NplA in fungi, provide a critical checkpoint for NirA activity by controlling its subcellular localization. nih.govpsu.edunih.govplos.orgresearchgate.netplos.orgtandfonline.comfrontiersin.org The nitrate-induced disruption of the NirA-KapK interaction leads to nuclear retention, which is necessary, though not always sufficient, for NirA activity. nih.govpsu.edunih.govplos.orgtandfonline.com The redox state of a methionine residue in the NES and the conformation of NirA, influenced by other domains, modulate the interaction with KapK, adding another layer of regulation to nuclear export. plos.orgplos.org
Interactions with maturation factors such as NirB in cyanobacteria are essential for NirA to achieve its full enzymatic activity as nitrite reductase. nih.govnih.govasm.orgresearchgate.netnih.govresearchgate.netscience.govoup.com The proposed scaffolding function of NirB highlights the importance of protein-protein interactions in the proper folding or assembly of NirA into an active form.
Collectively, these interactions form a complex network that fine-tunes NirA function, ensuring that nitrate assimilation is appropriately induced, the necessary enzymes are active, and the transcriptional regulator is present in the correct cellular compartment in response to environmental nitrogen cues.
Table of Protein Names and Identifiers
Note: PubChem CIDs are typically used for small chemical molecules. For proteins, identifiers from databases like UniProt are more appropriate and commonly used. The table below lists the proteins discussed and their corresponding UniProt accession numbers where available.
| Protein Name | Organism (Example) | Identifier Type | Identifier |
| NirA protein | Aspergillus nidulans | UniProtKB | Q12644 |
| This compound | Anabaena sp. PCC 7120 | UniProtKB | Q8Y0M3 |
| AreA | Aspergillus nidulans | UniProtKB | Q01241 |
| NtcA | Anabaena sp. PCC 7120 | UniProtKB | P0A4U6 |
| NtcB | Anabaena sp. PCC 7120 | UniProtKB | Q8Y0M1 |
| KapK | Aspergillus nidulans | UniProtKB | Q9P351 |
| NplA | Aspergillus nidulans | UniProtKB | Q9HGR1 |
| NirB | Anabaena sp. PCC 7120 | UniProtKB | Q8Y0M2 |
| NarM | Anabaena sp. PCC 7120 | UniProtKB | Q8Y0M0 |
Mutational Analysis and Functional Genomics of Nira
Naturally Occurring Allelic Variations
Naturally occurring allelic variations in the nirA gene have been observed in different organisms, leading to altered nitrate (B79036) assimilation phenotypes. For instance, in Penicillium rubens biocontrol strains, mutations in the nirA gene, which encodes a zinc-binuclear cluster transcription factor, have been identified. One such mutation, nirA1, in strain PO212 results in a truncated protein lacking two-thirds of its sequence but retaining the DNA binding domain. This nirA1 mutation is a loss-of-function allele, leading to the inability of the strain to assimilate nitrate or nitrite (B80452) and a corresponding inability to express genes involved in nitrate and nitrite reduction. csic.es
In Aspergillus nidulans, naturally occurring mutations have also been characterized. The nirA87 mutation, for example, is a loss-of-function allele causing non-inducibility by nitrate and nitrite. This mutation involves a -1 frameshift at codon 340, resulting in a truncated polypeptide missing 549 C-terminal amino acids. While the truncated protein retains the zinc finger domain and an acidic region, these appear insufficient for transcriptional activation. nih.govnih.govresearchgate.net Another allele, nirAd-106, confers nitrogen metabolite derepression of nitrate and nitrite reductase activity. This allele contains two transitions leading to amino acid changes (glutamic acid to lysine (B10760008) and valine to alanine) located between a basic and a proline-rich region of the protein. nih.govnih.govresearchgate.net
In Vicia faba, a naturally occurring mutant (VFM109) has been described with impaired ability to reduce nitrate in its nodules. capes.gov.br This highlights that natural variations in genes related to nitrate metabolism, potentially including nirA homologs, can impact nitrogen assimilation in plants as well.
Engineered Mutants and Phenotypic Characterization
Engineered mutations in nirA have provided valuable tools to dissect the protein's function and regulatory mechanisms. Site-directed mutagenesis and genetic screens have been employed to create specific nirA mutants with altered properties.
Loss-of-Function and Gain-of-Function Mutations
Engineered mutations in nirA have been designed to create both loss-of-function and gain-of-function alleles to study the consequences of altered NirA activity.
Loss-of-function mutations aim to reduce or eliminate NirA activity. In Aspergillus nidulans, mutations affecting the nuclear export sequence (NES) of NirA can lead to constitutive nuclear accumulation, but if key residues for interaction with the exportin KapK are replaced, the protein may not be functional despite being in the nucleus. plos.orgresearchgate.net Null mutations in nirA, such as an in-phase deletion removing the DNA-binding domain or a chain termination mutation, result in complete loss of NirA function and an inability to utilize nitrate as a nitrogen source. asm.orgresearchgate.net
Gain-of-function mutations, conversely, lead to constitutive or enhanced NirA activity. The nirAc1 allele in Aspergillus nidulans is a classic example of a gain-of-function mutation. A glycine (B1666218) to valine substitution at position 167 (G167V) within the NES of NirA in nirAc1 results in permanent, nitrate-independent nuclear retention and constitutive binding to DNA target sequences, leading to constitutive transcriptional activation of regulated genes. plos.orgnih.gov Another engineered mutation, replacing methionine 169 with alanine (B10760859) (M169A), transformed NirA into a permanently nuclear and active transcription factor. plos.org
In Pseudomonas aeruginosa, a transposon mutant with an insertion in PA4130 (later identified as nirA) showed reduced levels of several virulence traits in vitro. nih.govasm.orgasm.orgnih.govbiorxiv.org Construction of an isogenic deletion mutant in this gene presented similar results, indicating a loss-of-function phenotype regarding virulence factor production. nih.govasm.orgasm.orgnih.govbiorxiv.org
Impact on Gene Expression and Protein Activity
Mutations in nirA have profound impacts on the expression of downstream genes and the activity of the NirA protein itself.
In Aspergillus nidulans, nirA is a pathway-specific transcriptional activator for nitrate assimilation genes like niaD (nitrate reductase) and niiA (nitrite reductase). nih.govnih.govresearchgate.netresearchgate.netresearchgate.net Loss-of-function nirA mutations result in the absence or significantly reduced transcript levels of these structural genes, preventing the assimilation of nitrate. nih.govnih.govresearchgate.net Conversely, gain-of-function nirAc mutations lead to constitutive expression of niaD and niiA, even in the absence of nitrate induction signals. nih.govnih.govresearchgate.net Northern blot analysis has shown that while the nirA transcript itself is constitutively expressed in wild-type, nirAc, and nirAd mutants, the transcript levels of niaD and niiA vary significantly, being highly inducible in the wild type but constitutively expressed in the nirAc mutant. nih.govnih.govresearchgate.net
The activity of the this compound is also directly affected by mutations. Mutations in the NES region can disrupt the interaction with nuclear export factors, leading to altered subcellular localization and consequently affecting its ability to activate transcription in the nucleus. researchgate.net The G167V substitution in nirAc1 not only causes nuclear retention but also constitutive binding to DNA. plos.org Replacement of consensus leucines in the NES required for interaction with the exportin KapK also results in constitutive nuclear accumulation, but the protein is not functional, indicating that proper interaction is necessary for activity. plos.orgresearchgate.net
In Anabaena sp. strain PCC 7120, nirA encodes nitrite reductase, and mutations in nirA or nirB (likely involved in protein-protein interactions and scaffolding for NirA maturation) can lead to unusually high levels of nirA operon expression in the absence of nitrate, suggesting a negative regulatory role for the NirA/NirB complex under non-inducing conditions. oup.comnih.govresearchgate.netasm.org
Mutations can also affect protein stability or folding, impacting activity. A -1 frameshift in nirA87 of A. nidulans is predicted to result in a truncated protein, which may be unstable or lack essential domains for function. nih.govnih.govresearchgate.net
The impact of mutations on gene expression and protein activity can be summarized in the following table based on findings in Aspergillus nidulans:
| Mutation Type | Allele | Location/Change | Effect on this compound | Effect on niaD and niiA Expression |
| Loss-of-Function | nirA87 | -1 frameshift at codon 340 | Truncated protein (lacks 549 C-terminal amino acids) | Non-inducible |
| Loss-of-Function | nirA1 (P. rubens) | Deletion (removes 66% of protein) | Truncated protein (retains DNA binding domain) | Inability to express nitrate/nitrite reduction enzymes csic.es |
| Loss-of-Function | NES mutations | Replacement of consensus leucines in NES | Constitutive nuclear accumulation, but non-functional plos.orgresearchgate.net | No constitutive expression nih.gov |
| Gain-of-Function | nirAc1 | G167V substitution in NES | Permanent nuclear retention, constitutive DNA binding | Constitutive |
| Gain-of-Function | M169A | Methionine 169 to Alanine substitution | Permanently nuclear and active transcription factor plos.org | Constitutive |
| Derepressed | nirAd-106 | E to K and V to A transitions | Altered protein structure/function | Overinduced with nitrate, partially repressed with ammonium (B1175870) nih.govnih.govresearchgate.net |
Effects on Physiological Processes (e.g., Growth, Virulence)
Mutations in nirA can have significant consequences for the physiological processes of the organism, including growth and virulence.
In fungi like Aspergillus nidulans and Penicillium rubens, functional NirA is essential for growth on nitrate or nitrite as the sole nitrogen source. csic.esnih.gov Loss-of-function nirA mutants are typically unable to grow under these conditions due to their inability to assimilate nitrate. csic.esnih.gov The nirA1 mutation in P. rubens strain PO212 results in a clear inability to grow on medium containing nitrate or nitrite. csic.es Similarly, A. nidulansnirA null mutants cannot utilize nitrogen sources other than ammonium and glutamine effectively. asm.org
In Pseudomonas aeruginosa, nirA (PA4130) has been identified as an alternative nitrite reductase with a role in virulence. nih.govasm.orgasm.orgnih.govbiorxiv.orgresearchgate.netasm.org Mutants with insertions or deletions in nirA exhibit reduced production of several virulence traits in vitro. nih.govasm.orgasm.orgnih.govbiorxiv.org Furthermore, these mutants show substantial attenuation in virulence in various infection models, including Drosophila melanogaster, Caenorhabditis elegans, and mice. nih.govasm.orgasm.orgnih.gov Mice infected with a nirA deletion mutant demonstrated an 80% increased survival rate in acute and agar (B569324) bead lung infection models. nih.govnih.gov This suggests that NirA-dependent nitrite reduction plays a role in P. aeruginosa pathogenesis, potentially by contributing to nitrogen metabolism during infection or by protecting the bacteria under low oxygen conditions. biorxiv.orgasm.org
The impact of nirA mutations on physiological processes highlights the critical role of NirA in nitrogen assimilation and, in some organisms, in pathogenicity.
Evolutionary and Comparative Aspects of Nira Protein
Phylogenetic Distribution Across Domains of Life
The NirA protein, encompassing both its enzymatic and regulatory forms, is found in Bacteria and Eukarya, but its distribution and function vary significantly between these domains.
Bacteria : In the bacterial domain, particularly within cyanobacteria like Anabaena sp. and Synechococcus, the nirA gene is part of the nitrate (B79036) assimilation operon. nih.govresearchgate.net This gene encodes the enzyme ferredoxin-nitrite reductase, which is essential for converting nitrite (B80452) into a usable form of nitrogen for the cell. uniprot.orgnih.gov The phylogenetic distribution of prokaryotic nitrate and nitrite reductases suggests that some of these genes may have been acquired through horizontal gene transfer. nih.gov The presence of the nirA gene is widespread among cyanobacteria, where it plays a crucial role in nitrogen metabolism. nih.gov
Eukarya : Within eukaryotes, NirA is well-characterized in ascomycete fungi, such as Aspergillus nidulans and Neurospora crassa (where its ortholog is named NIT4). researchgate.net Here, NirA functions not as an enzyme but as a transcriptional activator. researchgate.netnih.gov This regulatory protein is essential for inducing the expression of the structural genes for nitrate reductase (niaD) and nitrite reductase (niiA) in the presence of nitrate. nih.govresearchgate.net The fungal NirA is part of a sophisticated regulatory network controlling nitrogen metabolism. researchgate.net
Archaea : While enzymes for denitrification and nitrate assimilation are present in Archaea, the specific distribution of a direct homolog to the bacterial or fungal this compound is not well-documented in available research. nih.gov Denitrification pathways in Archaea involve nitrite reductases, but they are often characterized as distinct enzyme subtypes. nih.gov
| Domain | Organism Examples | Function of this compound | Gene Context |
|---|---|---|---|
| Bacteria | Anabaena sp., Synechococcus sp. | Enzymatic (Ferredoxin-Nitrite Reductase) | Structural gene within the nirA operon nih.gov |
| Eukarya | Aspergillus nidulans, Neurospora crassa | Regulatory (Transcriptional Activator) | Pathway-specific regulatory gene nih.govresearchgate.net |
| Archaea | N/A | Distribution of a direct NirA homolog is not clearly established | N/A |
Gene Duplication and Functional Diversification
The evolution of the this compound is a clear example of functional diversification, where proteins sharing a name have diverged to perform fundamentally different roles. This diversification likely arose from ancient evolutionary events, including gene duplication and subsequent adaptation.
The most striking instance of functional diversification is the difference between the prokaryotic and eukaryotic NirA proteins. While the bacterial NirA is a metabolic enzyme directly participating in nitrite reduction, the fungal NirA has evolved into a sophisticated regulatory protein that controls the entire nitrate assimilation pathway. uniprot.orgnih.govnih.gov This suggests a major evolutionary shift where a gene, possibly derived from an ancestral form, was repurposed for a regulatory function in the fungal lineage.
Evidence for diversification can also be seen within enzyme families related to NirA. For instance, different types of nitrite reductases exist, such as the cytochrome cd1 and copper-containing enzymes, which catalyze the reduction of nitrite to different products in denitrification pathways. nih.govwikipedia.org Furthermore, phylogenetic analyses of nitrite reductases in bacteria like those from the phylum Chloroflexi reveal novel domain architectures, suggesting that ancestral horizontal gene transfer and fusion events have created chimeric enzymes with unique properties. nih.gov In fungi, the presence of multiple paralogs for nitrate reductase in organisms like Fusarium oxysporum, each contributing differently to the total enzyme activity, illustrates how gene duplication can lead to the partitioning of an original function among daughter genes. researchgate.net
| Feature | Prokaryotic NirA (e.g., in Cyanobacteria) | Eukaryotic NirA (e.g., in Fungi) |
|---|---|---|
| Primary Function | Enzymatic: Catalyzes nitrite reduction to ammonia uniprot.orgnih.gov | Regulatory: Activates transcription of nitrate assimilation genes nih.govresearchgate.net |
| Molecular Role | Metabolic enzyme | Transcription factor nih.gov |
| Key Structural Domains | 4Fe-4S domain, Siroheme-binding domain uniprot.org | GAL4-type Zinc Finger DNA-binding domain nih.govresearchgate.net |
| Evolutionary Implication | Direct role in metabolic pathway | Evolution of a complex regulatory overlay on the metabolic pathway |
Conservation of Regulatory Mechanisms and Structural Elements
Despite significant diversification, key structural elements and regulatory principles related to NirA are highly conserved within their respective domains, underscoring their fundamental importance.
In Eukaryotic Fungi (Regulatory NirA): The fungal this compound exhibits strong conservation of its structural domains essential for its function as a transcriptional activator.
Structural Elements : The most conserved feature is the amino-terminal DNA-binding domain, which contains a GAL4-type zinc finger motif characterized by six cysteine residues. researchgate.netnih.gov This structure forms a Zn(II)2Cys6 binuclear cluster that recognizes specific DNA sequences in the promoter regions of target genes. researchgate.net This zinc cluster domain is highly similar among various ascomycetes, suggesting a common ancestral origin and conserved DNA target sites. researchgate.net Other conserved features include an acidic region and proline-rich regions, which are common in transcriptional activators. nih.govnih.gov
Regulatory Mechanisms : The mechanism of NirA activation is also conserved. In the absence of an inducer (nitrate), NirA interacts with the nuclear export factor KapK, leading to its export from the nucleus. nih.govnih.gov The presence of nitrate disrupts this interaction, causing NirA to accumulate in the nucleus where it can activate gene expression. nih.govnih.gov This control of subcellular localization is a key, conserved checkpoint for nitrate induction. nih.govnih.gov
In Prokaryotes (Enzymatic NirA): The bacterial ferredoxin-nitrite reductase (NirA) also displays conserved features critical for its catalytic activity and regulation.
Structural Elements : The enzyme's structure is built around conserved domains that bind essential cofactors. These include a 4Fe-4S iron-sulfur cluster and a siroheme (B1205354) cofactor, which are directly involved in the multi-electron reduction of nitrite. uniprot.orgresearchgate.net The cysteine residues that ligate the iron-sulfur cluster are highly conserved across different bacterial species. researchgate.net
Regulatory Mechanisms : The expression of the nirA gene in cyanobacteria is consistently controlled by a conserved regulatory network. Transcription of the nirA operon is primarily regulated by the global nitrogen control transcription factor NtcA. nih.govresearchgate.net This regulator activates the operon in response to nitrogen deprivation, while the presence of preferred nitrogen sources like ammonium (B1175870) leads to repression. nih.govresearchgate.net This core regulatory logic is a conserved feature in many cyanobacteria. nih.gov
| Protein Type | Conserved Structural Elements | Conserved Regulatory Mechanisms |
|---|---|---|
| Eukaryotic (Regulatory) | GAL4-type zinc finger DNA-binding domain researchgate.netresearchgate.net Acidic and proline-rich regions nih.gov | Induction by nitrate researchgate.net Regulation of activity via controlled nuclear import/export nih.govnih.gov |
| Prokaryotic (Enzymatic) | 4Fe-4S iron-sulfur cluster binding domain uniprot.org Siroheme cofactor binding site researchgate.net Conserved cysteine ligand residues researchgate.net | Transcriptional activation by NtcA under nitrogen limitation nih.govresearchgate.net Repression by ammonium nih.gov |
Advanced Research Methodologies and Experimental Approaches for Nira Protein Studies
Biophysical Characterization (e.g., X-ray Crystallography)
Biophysical characterization aims to elucidate the three-dimensional structure and physical properties of a protein. While a full X-ray crystal structure for the Aspergillus nidulans NirA protein is not prominently available, analysis of its amino acid sequence has provided significant structural insights. nih.govresearchgate.net The deduced this compound is 892 amino acids long and possesses features characteristic of a transcriptional activator. nih.govresearchgate.nettandfonline.com
Key predicted structural domains of A. nidulans NirA include:
A GAL4-type Zinc Finger Domain: Located in the amino-terminal region, this domain contains six conserved cysteine residues (a Cys-X2-Cys-X6-Cys-X6-Cys-X2-Cys-X7-Cys motif) characteristic of the GAL4 family of DNA-binding proteins. nih.govresearchgate.net This domain is responsible for recognizing and binding to specific DNA sequences in the promoters of target genes.
An Acidic Region: Also located in the N-terminal part of the protein, highly acidic regions are often associated with transcriptional activation functions. nih.gov
Proline-Rich Regions: The protein contains two proline-rich regions, which can be involved in protein-protein interactions and contribute to protein structure. nih.gov
X-ray crystallography is a powerful technique used to determine the precise atomic structure of proteins. cellsignal.com The process involves obtaining highly ordered crystals of the purified protein and then diffracting X-rays through them. cellsignal.comutah.edu The resulting diffraction pattern can be computationally processed to generate an electron density map, into which an atomic model of the protein is built. utah.edu While this technique has not been reported for NirA itself, it has been used to study related proteins involved in nitrate (B79036) recognition, providing insights into how these proteins form stable complexes with nitrate or nitrite (B80452) through a combination of hydrogen bonding, ion-pairing, and hydrophobic interactions. researchgate.net
Other biophysical techniques like Near-Infrared (NIR) spectroscopy could also be applied to study NirA. nih.gov NIR spectroscopy can provide information about the secondary structure of a protein (e.g., α-helix and β-sheet content) and can detect conformational changes that occur upon ligand binding or protein-protein interaction. nih.govnih.gov
| Method | Principle | Information Gained for NirA |
| Sequence Analysis | Computational analysis of the primary amino acid sequence. | Prediction of functional domains like the Zn2-C6 zinc finger, acidic activation domain, and proline-rich regions in A. nidulans NirA. nih.govresearchgate.net |
| X-ray Crystallography | X-ray diffraction from a protein crystal to determine atomic structure. cellsignal.com | Not yet reported for NirA, but would provide a high-resolution 3D model, confirming domain structures and revealing the precise architecture of DNA-binding and protein-interaction surfaces. |
| NIR Spectroscopy | Measures the absorption of near-infrared light to probe molecular vibrations. nih.gov | Could be used to assess the secondary structure of NirA and detect conformational changes upon interaction with DNA, regulatory proteins, or the inducer molecule. nih.gov |
Enzymatic Assays and Kinetic Analysis (e.g., Methyl viologen oxidation assays)
The method used to assay the "activity" of a this compound depends critically on its function, which differs between organisms. In fungi like Aspergillus nidulans, NirA is a transcription factor, not a metabolic enzyme. nih.gov Therefore, its activity is not measured by substrate turnover but by its ability to activate gene expression. This is typically accomplished using reporter gene assays. For example, the promoter region regulated by NirA can be fused to a reporter gene like lacZ (encoding β-galactosidase). The activity of NirA is then quantified by measuring the enzymatic activity of the β-galactosidase produced, which serves as a proxy for transcriptional activation. nih.gov
In contrast, in cyanobacteria such as Anabaena sp., the nirA gene encodes the enzyme nitrite reductase. researchgate.net The enzymatic activity of this this compound can be measured directly. A common method is a methyl viologen-based assay. In this assay, dithionite is used to chemically reduce methyl viologen, which then serves as an artificial electron donor to the NirA enzyme. researchgate.net The enzyme uses these electrons to reduce its substrate, nitrite (NO₂⁻), to ammonium (B1175870) (NH₄⁺). The enzymatic activity is quantified by measuring the rate of nitrite depletion from the reaction mixture over time. researchgate.net
Furthermore, studies on the A. nidulans NirA transcription factor have employed sophisticated mass spectrometry techniques to analyze its post-translational modifications, which are crucial for its regulation. It was discovered that a conserved methionine residue (Met169) in the Nuclear Export Sequence (NES) of NirA is reversibly oxidized. researchgate.netnih.govnih.gov This oxidation is dependent on a flavin-containing monooxygenase, FmoB. researchgate.net The oxidation status of Met169 correlates with NirA's subcellular localization and transcriptional activity, representing a key regulatory switch. nih.govnih.gov While not a traditional kinetic analysis of NirA itself, these studies represent a detailed enzymatic and biochemical analysis of its regulation.
| Organism | This compound Function | Assay Method | Principle |
| Aspergillus nidulans | Transcription Factor | Reporter Gene Assay (e.g., β-galactosidase) | Measures the expression of a reporter gene under the control of a NirA-regulated promoter to quantify transcriptional activation. nih.gov |
| Aspergillus nidulans | Transcription Factor | Mass Spectrometry | Analyzes post-translational modifications, such as the oxidation of Met169, which regulates NirA's activity and localization. nih.govnih.gov |
| Anabaena sp. | Nitrite Reductase (Enzyme) | Methyl Viologen Assay | Measures the rate of nitrite consumption by the enzyme, using dithionite-reduced methyl viologen as an artificial electron donor. researchgate.net |
Molecular Genetic Manipulations (e.g., Gene Deletion, Site-Directed Mutagenesis)
Molecular genetic manipulation is a cornerstone for dissecting the in vivo function of the this compound. Techniques such as gene deletion (knockout) and site-directed mutagenesis allow researchers to probe the protein's role in cellular processes and identify critical amino acid residues.
In Aspergillus nidulans , disruption of the nirA gene results in a phenotype that is noninducible for nitrate assimilation, confirming its essential role as a positive regulator for the pathway. nih.gov
In Pseudomonas aeruginosa , an in-frame deletion mutant of the nirA gene (PA4130) was constructed. This mutant showed attenuated virulence in mouse infection models, which led to the identification of NirA as a ferredoxin-dependent nitrite reductase that contributes to the bacterium's pathogenic traits. frontiersin.org
In the cyanobacterium Anabaena sp., an in-frame deletion of a 666-bp internal fragment of the nirA gene was created. This mutant was instrumental in revealing that the this compound (nitrite reductase) itself is involved in the negative regulation of its own operon in the absence of an inducer. nih.gov
Analysis of Specific Mutations: Analyzing specific mutations, whether generated randomly and selected for or created intentionally by site-directed mutagenesis, provides finer details about protein function.
In A. nidulans , the sequencing of mutant alleles has been highly informative. The nirA87 allele, which confers a noninducible phenotype, was found to have a frameshift mutation that leads to a truncated protein lacking 549 C-terminal amino acids. researchgate.netnih.gov This demonstrated that the C-terminal portion is essential for transcriptional activation. researchgate.net
Another allele, nirAd-106, which results in derepression of nitrate and nitrite reductase activity, was shown to be caused by two nucleotide transitions. These changes result in two amino acid substitutions (Glu630Lys and Val634Ala) in a region between a basic and a proline-rich domain, highlighting this area's importance in regulation. nih.gov
The table below summarizes key genetic manipulations and their findings.
| Organism | Manipulation | Methodology | Key Finding |
| Aspergillus nidulans | Gene Disruption | Homologous recombination to replace or interrupt the native nirA gene. nih.gov | Confirmed NirA is the essential pathway-specific regulatory gene for nitrate assimilation. nih.gov |
| Aspergillus nidulans | Allele Sequencing | PCR amplification and sequencing of DNA from mutant strains (nirA87, nirAd-106). nih.gov | Identified specific domains and residues critical for transcriptional activation and metabolic repression. researchgate.netnih.gov |
| Pseudomonas aeruginosa | In-frame Deletion | Construction of an isogenic deletion mutant of the nirA (PA4130) gene. frontiersin.org | Revealed NirA's role as a nitrite reductase contributing to virulence. frontiersin.org |
| Anabaena sp. | In-frame Deletion | Deletion of a 666-bp internal fragment from the nirA coding region. nih.gov | Showed that the this compound is involved in the negative feedback regulation of its own operon. nih.gov |
Protein Interaction Mapping (e.g., Yeast Two-Hybrid, Pull-down Assays)
Identifying the proteins that interact with NirA is crucial for understanding its function and regulation. A combination of in vivo and in vitro techniques has been employed to map the NirA interactome.
Yeast Two-Hybrid (Y2H) System: The yeast two-hybrid system is a powerful genetic method for discovering protein-protein interactions in vivo. tandfonline.comnih.gov In studies of the Aspergillus nidulans NirA transcription factor, a Y2H screen was used to identify interacting partners. This screen revealed an interaction between NirA and a protein of the nucleoporin-like family, NplA. nih.gov However, further investigation showed this interaction was not direct. Subsequent Y2H assays demonstrated that the nuclear export factor KapK (a homolog of Crm1p) acts as a bridge, interacting with both NirA and NplA. nih.gov This tripartite interaction is central to the nuclear export and regulation of NirA activity.
Pull-Down Assays: Pull-down assays are in vitro methods used to confirm and characterize protein-protein interactions. These experiments were essential for validating the findings from the Y2H screens.
To confirm the NirA-KapK-NplA complex, glutathione S-transferase (GST) pull-down assays were performed. nih.gov In these experiments, GST-fused NirA (or GST-NplA) was expressed in E. coli and immobilized on glutathione-agarose beads. These beads were then incubated with radiolabeled KapK protein. The results confirmed that KapK was retained on the column with GST-NirA and GST-NplA, but not with GST alone, verifying the direct interactions. nih.gov
Pull-down assays were also used to demonstrate a direct physical interaction between the full-length this compound and the DNA-binding domain of AreA, the master GATA factor regulator of nitrogen metabolism in A. nidulans. frontiersin.org This provided a physical basis for the observed genetic and functional synergy between these two key transcription factors.
Bacterial Two-Hybrid (BACTH) System: In the cyanobacterium Anabaena sp., a bacterial two-hybrid system was used to probe interactions. This analysis confirmed a likely physical interaction between the this compound (nitrite reductase) and NirB, a protein implicated as a scaffold or partner required for NirA to achieve its maximum enzymatic activity. researchgate.net
| Method | Organism | Interacting Proteins Identified | Significance of Interaction |
| Yeast Two-Hybrid | Aspergillus nidulans | NirA ↔ KapK ↔ NplA | Revealed the core components of the nuclear export machinery for the NirA transcription factor. nih.gov |
| GST Pull-Down Assay | Aspergillus nidulans | NirA ↔ KapK and KapK ↔ NplA | Provided in vitro biochemical confirmation of the interactions identified in the Y2H screen. nih.gov |
| Pull-Down Assay | Aspergillus nidulans | NirA ↔ AreA (DNA-binding domain) | Demonstrated a direct physical link between the pathway-specific and the wide-domain nitrogen regulators. frontiersin.org |
| Bacterial Two-Hybrid | Anabaena sp. | NirA ↔ NirB | Suggested a direct interaction required for the maturation or full activity of the NirA nitrite reductase enzyme. researchgate.net |
Chromatin Immunoprecipitation (ChIP) and Chromatin Remodeling Assays
For transcription factors like the this compound in Aspergillus nidulans, understanding how they interact with their target DNA within the context of chromatin is essential. Chromatin remodeling and in vivo DNA binding assays provide this critical layer of information.
Chromatin Remodeling Assays: The promoter region that controls the divergently transcribed niiA and niaD genes in A. nidulans is packaged into nucleosomes. The accessibility of this DNA to transcription factors is a key regulatory step. Chromatin structure has been probed using techniques like DNase I digestion followed by Southern blotting. These assays revealed that the promoter undergoes a dramatic chromatin rearrangement upon nitrate induction, shifting from a repressive, positioned-nucleosome state to an "open" and accessible conformation. researchgate.netnih.gov
A crucial finding from these studies is that this chromatin remodeling is strictly dependent on the GATA factor AreA, not NirA. researchgate.net AreA appears to be responsible for opening the chromatin, thereby making the binding sites for NirA accessible. nih.gov
In Vivo DNA Binding Analysis: While the specific term Chromatin Immunoprecipitation (ChIP) is not always used in the older literature, functionally equivalent techniques like in vivo footprinting have been employed to determine if NirA is bound to its target promoters inside the cell. plos.org These studies have shown that the binding of the NirA transactivator to its DNA recognition sites is not constitutive. nih.gov Instead, NirA occupancy at the promoter is strictly dependent on two conditions:
Nitrate Induction: The inducer molecule must be present. nih.gov
Functional AreA Protein: A wild-type areA gene product is required for NirA to bind its target sites in vivo. nih.govnih.gov
This dual requirement highlights the synergistic action of the two transcription factors. AreA's role is multifaceted: it directly remodels the chromatin and also appears to directly stimulate NirA's ability to occupy its target DNA. nih.govnih.gov The importance of AreA was further demonstrated in a strain where nitrate could accumulate intracellularly even without AreA; in this case, the mere presence of the inducer was not sufficient to promote NirA binding or chromatin rearrangement, proving AreA's direct role. nih.gov
Studies with a constitutive nirAᶜ1 mutant, which causes NirA to be retained in the nucleus, showed that this mutant protein occupies its DNA binding site even in the absence of the nitrate inducer. nih.gov This constitutive binding correlates directly with the "open" chromatin pattern and constitutive expression of the target genes. nih.gov
| Methodology | Target | Key Findings Regarding NirA Function |
| Chromatin Remodeling Assay (e.g., DNase I digestion) | Nucleosome positioning at the niiA-niaD promoter in A. nidulans. | The promoter undergoes a shift to an open chromatin state upon induction. This remodeling is dependent on the AreA protein, not directly on NirA. researchgate.netnih.gov |
| In Vivo DNA Footprinting / Binding Occupancy | NirA binding to its recognition sequences in the niiA-niaD promoter. | NirA binding in vivo is strictly dependent on both nitrate induction and the presence of a functional AreA protein. nih.govnih.gov |
| Analysis of Constitutive Mutants (e.g., nirAᶜ1) | Chromatin structure and NirA binding in a nirAᶜ1 background. | A constitutively active NirA mutant leads to inducer-independent binding to its target site and an open chromatin structure. nih.gov |
In Vivo Model Systems (e.g., Drosophila melanogaster, Caenorhabditis elegans, murine infection models) for this compound Studies
The functional role of the this compound, particularly in the context of bacterial pathogenesis, has been significantly elucidated through the use of various in vivo model systems. These models, ranging from invertebrates to mammals, offer valuable platforms to study host-pathogen interactions and the contribution of specific bacterial factors to virulence. Research primarily focused on the opportunistic pathogen Pseudomonas aeruginosa has demonstrated that NirA, a nitrite reductase, is a crucial virulence factor. The attenuation of virulence in P. aeruginosa strains lacking a functional this compound has been consistently observed across Drosophila melanogaster, Caenorhabditis elegans, and murine infection models.
Drosophila melanogaster (Fruit Fly) Model:
The fruit fly serves as a powerful model for high-throughput screening and for studying innate immunity. In the context of NirA research, D. melanogaster has been used to assess the virulence of P. aeruginosa mutants. Studies have shown that a P. aeruginosa strain with a deleted NirA gene (specifically, a PA4130 isogenic mutant) exhibits attenuated virulence when used to infect fruit flies. While the wild-type bacteria cause rapid mortality, the NirA mutant shows a noticeable delay in its ability to kill the flies. However, by 22 hours post-infection, both the wild-type and the mutant strain resulted in almost complete lethality, suggesting that NirA contributes to the pace of the infection.
Caenorhabditis elegans (Nematode) Model:
C. elegans is another widely used invertebrate model that allows for the detailed study of bacterial pathogenesis in a whole-organism context. When these nematodes were infected with a P. aeruginosa strain lacking the this compound, a significant attenuation in virulence was observed. Research findings indicate a 57% increase in the survival of worms at 72 hours post-infection when they were exposed to the NirA mutant compared to the wild-type strain. This demonstrates that NirA is critical for the full pathogenic potential of P. aeruginosa in this host.
Murine Infection Models:
To understand the role of NirA in a mammalian host, murine infection models, particularly acute lung infection models, have been employed. These models provide a closer physiological representation of human infections. In these studies, mice infected with a P. aeruginosa NirA mutant demonstrated a dramatically increased survival rate. Specifically, in an acute lung infection model, there was an 80% survival rate at 72 hours post-infection for mice infected with the NirA mutant. In stark contrast, mice infected with the wild-type strain showed no survival after 36 hours. This substantial difference underscores the critical role of NirA in the establishment and progression of severe infections in a mammalian system.
The collective findings from these diverse in vivo models strongly indicate that the this compound is a significant contributor to the virulence of P. aeruginosa. The consistent observation of attenuated virulence in NirA mutants across invertebrate and mammalian hosts highlights its potential as a target for developing novel anti-virulence strategies.
| Model Organism | Bacterial Strain | Key Finding |
| Drosophila melanogaster | P. aeruginosa ΔPA4130 (NirA mutant) | Delayed killing compared to wild-type |
| Caenorhabditis elegans | P. aeruginosa ΔPA4130 (NirA mutant) | 57% increased survival at 72h post-infection |
| Murine (acute lung infection) | P. aeruginosa ΔPA4130 (NirA mutant) | 80% survival rate at 72h post-infection |
Future Research Directions
Unraveling Undiscovered Regulatory Networks
While NirA's role in nitrate (B79036) assimilation is well-established, particularly its regulation by nitrate and ammonium (B1175870) availability, the full extent of its regulatory network remains to be elucidated. Research indicates that the nirA operon expression is influenced by multiple factors, including the global nitrogen regulator NtcA and pathway-specific regulators like NtcB in cyanobacteria. asm.orgoup.com NirA itself, along with NirB, may also negatively regulate the nirA operon in the absence of nitrate. asm.orgoup.com Furthermore, studies in fungi highlight the involvement of other regulatory proteins, such as AreA, which interacts with NirA and is essential for its DNA binding in vivo. researchgate.net The potential for NirA to be integrated into broader cellular regulatory networks, potentially involving responses to other environmental cues or metabolic states beyond nitrogen availability, represents a significant research gap. Future studies could employ high-throughput techniques like transcriptomics, proteomics, and interactomics to identify novel upstream regulators, downstream targets, and interacting partners of NirA across diverse organisms. frontiersin.orgnih.gov Investigating the interplay between NirA regulation and other essential cellular processes, such as carbon metabolism or stress responses, could reveal previously unknown layers of control and adaptation.
Elucidating Mechanistic Details of Complex Protein Interactions
The function and maturation of NirA often involve interactions with other proteins. In cyanobacteria, NirA requires NirB for maximum activity, and bacterial two-hybrid analysis has confirmed potential NirA-NirB interactions. asm.orgresearchgate.netnih.gov Similarly, in fungi, NirA interacts with AreA, and this interaction is crucial for NirA's function as a transcriptional activator. researchgate.net The precise molecular mechanisms governing these protein-protein interactions, including the specific domains involved and the conformational changes that occur upon binding, are areas requiring further investigation. Structural studies, such as X-ray crystallography or cryo-electron microscopy, of NirA in complex with its interacting partners could provide atomic-level insights into these interactions. boku.ac.at Techniques like surface plasmon resonance or isothermal titration calorimetry could quantify the affinity and kinetics of these binding events. Understanding these mechanistic details is crucial for comprehending how NirA activity is modulated and integrated into cellular processes.
Exploring Novel Physiological Roles and Environmental Adaptations
Beyond its primary role in nitrate assimilation, emerging evidence suggests that NirA may have additional physiological functions and contribute to environmental adaptations in certain organisms. In Pseudomonas aeruginosa, NirA functions as an alternative nitrite (B80452) reductase and has been identified as a potential antivirulence target, suggesting a role in pathogenesis. nih.govasm.org In the acidophilic sulfate-reducing bacterium Acididesulfobacillus acetoxydans, a putative ferredoxin-dependent homolog of NirA may be involved in an alternative dissimilatory nitrate reduction to ammonium (DNRA) pathway, highlighting its potential involvement in diverse nitrogen cycling processes in extreme environments. wur.nl Studies in kenaf have also indicated that NirA expression levels are correlated with protein synthesis in leaves, suggesting a potential link to broader nitrogen utilization and plant growth. frontiersin.orgnih.gov Future research should aim to systematically explore these potential novel roles using genetic, biochemical, and physiological approaches in various organisms. Investigating the expression and activity of NirA under different environmental conditions, including various nutrient availabilities, stress factors, and host interactions, could unveil its contributions to adaptation and survival. nottingham.ac.ukmdpi.com
Computational Modeling and Predictive Biology of NirA Protein Systems
Computational approaches offer powerful tools to complement experimental studies and provide predictive insights into this compound systems. Modeling of regulatory networks involving NirA can help predict gene expression patterns under different conditions and identify key regulatory nodes. annualreviews.org Computational methods can also be used to model protein-protein interactions, predicting binding interfaces and the effects of mutations on interaction affinity. mit.edubiorxiv.orgopenreview.net Furthermore, advancements in protein structure prediction, including methods like AlphaFold2 and RoseTTAFold, can provide valuable structural models of NirA and its complexes, even in the absence of experimental structures. researchgate.netnih.gov These models can then be used for further analysis, such as molecular dynamics simulations, to study protein dynamics and conformational changes. researchgate.netnih.gov Predictive biology approaches can also be applied to explore the potential physiological roles of NirA in different organisms and predict its involvement in specific metabolic pathways or cellular processes based on genomic and proteomic data. biorxiv.org Future research should increasingly integrate these computational methods with experimental validation to build comprehensive and predictive models of NirA function, regulation, and evolution.
Q & A
Q. What are the standard methodologies for expressing and purifying recombinant NirA protein in bacterial systems?
Recombinant NirA is typically cloned into E. coli systems using plasmids (e.g., pET vectors) under inducible promoters. After expression, the His6-tagged protein is purified via immobilized metal affinity chromatography (IMAC), often eluting at ~250 mM imidazole. However, researchers must account for proteolytic degradation, which generates a truncated 44 kDa isoform alongside the full-length 58 kDa protein. Stability can be enhanced by adding 2 mM nitrite to prevent aggregation . Activity assays using reduced dithionite-methyl viologen confirm functional integrity post-purification .
Q. How do different nitrogen sources influence NirA expression levels in cyanobacterial cultures?
In T. elongatus BP-1, nitrogen availability directly impacts NirA expression. Nitrate induces robust expression of the full-length 58 kDa protein, while ammonium promotes truncation (44 kDa) even under nitrogen-depleted conditions. Western blot analyses reveal that inoculum pre-grown with nitrate enhances full-length NirA expression, whereas ammonium-grown cultures favor the truncated form. Light conditions further modulate expression, with continuous illumination amplifying both isoforms .
Q. What analytical techniques are recommended for detecting NirA isoforms and activity in vivo?
SDS-PAGE coupled with Western blotting using polyclonal antibodies is standard for detecting NirA isoforms. Mass spectrometry confirms proteolytic cleavage sites (e.g., C-terminal truncation in the 44 kDa form). Functional activity is assessed via nitrite reductase assays, while growth conditions (nitrogen source, light) are monitored spectrophotometrically at 730 nm .
Advanced Research Questions
Q. How can researchers reconcile contradictory findings on NirA expression patterns under varying nitrogen regimes?
Discrepancies arise from differences in inoculum history and proteolytic regulation. For example, cells transferred from nitrate to ammonium retain truncated NirA due to post-translational proteolysis. Experimental designs should standardize pre-culture nitrogen sources and include time-course analyses (e.g., 3–24 hours post-inoculation) to capture dynamic expression shifts. Quantitative Western blot normalization against total protein content mitigates variability .
Q. What strategies prevent proteolytic degradation of recombinant NirA during purification?
Proteolysis is minimized by:
- Using protease-deficient E. coli strains (e.g., BL21).
- Adding protease inhibitors (e.g., PMSF) during lysis.
- Incorporating 2 mM nitrite in storage buffers to stabilize soluble forms.
- Avoiding high protein concentrations (>1 mg/ml) to prevent aggregation. Truncated isoforms can be separated via size-exclusion chromatography, though activity is retained only in the full-length protein .
Q. How do post-translational modifications (PTMs) regulate NirA’s subcellular localization and transcriptional activity?
Oxidation of a conserved methionine (M169) in the nuclear export sequence (NES) reversibly controls NirA nuclear retention. Under nitrate induction, oxidation disrupts KapK interaction, enabling nuclear accumulation and DNA binding. Mutagenesis (e.g., M169I) combined with fluorescence microscopy (GFP-tagged NirA) and redox-sensitive dyes (e.g., DCPIP) can track PTM dynamics. Co-immunoprecipitation assays further validate interactions with redox-regulatory proteins .
Q. What structural insights inform NirA’s catalytic mechanism and substrate specificity?
X-ray crystallography (2.8 Å resolution) of M. tuberculosis NirA reveals a siroheme-[Fe₄-S₄] active site with a covalent Cys-Tyr bond critical for sulfite/nitrite reduction. Comparative studies with E. coli homologs highlight conserved residues involved in ferredoxin binding. Site-directed mutagenesis (e.g., C388A) coupled with enzymatic assays can dissect catalytic roles of specific residues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
